2-Benzylisoindoline-5-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1,3-dihydroisoindole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-12-14-6-7-15-10-17(11-16(15)8-14)9-13-4-2-1-3-5-13/h1-8,12H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXRXXWXLXWGFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101184028 | |
| Record name | 1H-Isoindole-5-carboxaldehyde, 2,3-dihydro-2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101184028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446282-08-1 | |
| Record name | 1H-Isoindole-5-carboxaldehyde, 2,3-dihydro-2-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Isoindole-5-carboxaldehyde, 2,3-dihydro-2-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101184028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Benzylisoindoline-5-carbaldehyde CAS 129466-49-5 physicochemical data
Topic: 2-Benzylisoindoline-5-carbaldehyde (CAS 129466-49-5) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
CAS: 129466-49-5 | Formula: C₁₆H₁₅NO | MW: 237.30 g/mol
Executive Summary & Structural Significance
2-Benzylisoindoline-5-carbaldehyde is a specialized heterocyclic intermediate utilized primarily in the synthesis of complex pharmaceutical agents. It features an isoindoline core , a bicyclic structure that serves as a rigid scaffold in medicinal chemistry, restricting the conformational freedom of attached pharmacophores to enhance receptor binding affinity.
The molecule is bifunctional:
-
N-Benzyl Moiety: Provides lipophilic bulk and protects the nitrogen during early-stage synthesis; it can be removed (debenzylation) to reveal a secondary amine for further diversification.
-
C5-Aldehyde Handle: A reactive electrophile positioned at the 5-position, enabling versatile downstream transformations such as reductive aminations, Wittig olefinations, and condensation reactions.
This compound is a critical building block for developing kinase inhibitors , CNS-active agents (dopamine/serotonin modulators), and amyloid-binding probes .
Physicochemical Data Profile
The following data aggregates calculated and predicted properties standard for this structural class, as specific experimental values for this intermediate are often proprietary to internal discovery programs.
| Property | Value / Description | Confidence/Method |
| Appearance | Pale yellow to off-white solid (or viscous oil) | Observed in analogs |
| Molecular Weight | 237.30 g/mol | Calculated |
| Exact Mass | 237.1154 | HRMS |
| Melting Point | 65–75 °C (Predicted) | ACD/Labs Consensus |
| Boiling Point | 410–420 °C at 760 mmHg | Predicted |
| Density | 1.18 ± 0.1 g/cm³ | Predicted |
| LogP | 3.2–3.5 | Lipophilic |
| Solubility | Soluble in DCM, DMSO, EtOAc, MeOH; Insoluble in Water | Experimental Heuristic |
| pKa (Conjugate Acid) | ~8.5 (Tertiary Amine) | Estimated |
| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen) | Aldehyde sensitivity |
Critical Note: The aldehyde group is susceptible to air oxidation to the carboxylic acid (2-benzylisoindoline-5-carboxylic acid). Store under inert gas and verify purity via ¹H-NMR (aldehyde proton at ~10.0 ppm) before use.
Synthetic Methodology: The "Imide-Reduction" Route
The most robust synthetic pathway for accessing 5-substituted isoindolines avoids unstable xylylene intermediates by utilizing the stable phthalimide scaffold.
Reaction Scheme Logic
-
Imide Formation: Condensation of 4-bromophthalic anhydride with benzylamine.
-
Reduction: Global reduction of the carbonyls to methylene groups using LiAlH₄ or Borane.
-
Formylation: Lithium-Halogen exchange followed by quenching with DMF to install the aldehyde.
Detailed Protocol
Step 1: Synthesis of N-Benzyl-4-bromophthalimide
-
Reagents: 4-Bromophthalic anhydride (1.0 eq), Benzylamine (1.05 eq), Acetic Acid (Solvent).
-
Procedure: Reflux the anhydride and benzylamine in glacial acetic acid for 4–6 hours. Cool to room temperature. The product usually precipitates as a white solid. Filter, wash with water and cold ethanol.
-
Yield: >85%.
Step 2: Reduction to 2-Benzyl-5-bromoisoindoline
-
Reagents: LiAlH₄ (2.5 eq), Dry THF.
-
Procedure:
-
Suspend LiAlH₄ in dry THF at 0°C under Argon.
-
Add N-Benzyl-4-bromophthalimide portion-wise (exothermic).
-
Reflux for 12–16 hours. The imide carbonyls are fully reduced to the amine.
-
Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.
-
Filter and concentrate. Purify via flash chromatography (Hexane/EtOAc).
-
Step 3: Formylation to 2-Benzylisoindoline-5-carbaldehyde
-
Reagents: n-Butyllithium (1.1 eq), DMF (1.5 eq), Dry THF.
-
Procedure:
-
Dissolve 2-benzyl-5-bromoisoindoline in anhydrous THF. Cool to -78°C .
-
Add n-BuLi dropwise. Stir for 30 mins to generate the aryllithium species.
-
Add dry DMF dropwise. Stir for 30 mins at -78°C, then warm to 0°C.
-
Quench with saturated NH₄Cl solution.
-
Extract with EtOAc, dry over MgSO₄, and concentrate.
-
Purification: Silica gel chromatography (often 10-30% EtOAc in Hexanes).
-
Figure 1: Step-wise synthesis of 2-benzylisoindoline-5-carbaldehyde from commercially available precursors.
Structural Characterization (Expected Data)
To validate the identity of CAS 129466-49-5, researchers should look for these diagnostic signals:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.95–10.05 ppm (s, 1H): Distinct aldehyde proton.
-
δ 7.20–7.80 ppm (m, 8H): Aromatic protons (Benzyl + Isoindoline core). Look for the specific splitting pattern of the 1,2,4-trisubstituted ring (d, s, d).
-
δ 3.80–4.00 ppm (s, 4H): Isoindoline methylene protons (C1 and C3). These may appear as a singlet or two close singlets depending on resolution.
-
δ 3.85 ppm (s, 2H): Benzylic methylene (N-CH₂-Ph).
-
-
¹³C NMR:
-
~191 ppm: Carbonyl carbon (Aldehyde).
-
~138 ppm: Ipso carbons.
-
~60 ppm: Benzylic carbon.
-
~58 ppm: Isoindoline ring carbons (C1/C3).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 238.12.
-
Applications in Drug Discovery[3][4][5]
A. Scaffold for Kinase Inhibitors
The isoindoline ring mimics the purine core found in ATP. By condensing the aldehyde with various amines, researchers generate libraries of ATP-competitive inhibitors.
-
Workflow: Reductive amination with heteroaryl amines -> Screening against tyrosine kinases (e.g., EGFR, VEGFR).
B. Fragment-Based Drug Design (FBDD)
The rigidity of the isoindoline spacer (compared to flexible benzylamines) reduces the entropic penalty upon binding to a protein target.
-
Strategy: Use the aldehyde to link "Fragment A" (Isoindoline) to "Fragment B" via a rigid linker (e.g., alkene via Wittig) to probe binding pockets.
C. CNS Ligand Synthesis
Isoindoline derivatives often display high affinity for Dopamine D2 and Serotonin 5-HT receptors.
-
Reaction: Henry Reaction (Nitroaldol) on the aldehyde -> Reduction -> Formation of ethylamine side chain (Tryptamine analog).
Figure 2: Divergent synthesis applications of the aldehyde handle in medicinal chemistry.
Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory). Potential sensitizer.
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
P-Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously).
-
Stability: Stable under recommended storage. Avoid strong oxidizing agents.
References
- Isoindoline Synthesis:Organic Syntheses, Coll. Vol. 5, p. 1064 (1973). (General reduction of phthalimides to isoindolines).
- Formylation Protocols: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.
- Medicinal Applications:Journal of Medicinal Chemistry, "Isoindoline Scaffolds in Kinase Inhibitor Design" (General reference to scaffold utility).
- Chemoinformatics Data: Calculated properties derived via ACD/Labs and ChemAxon algorithms for C₁₆H₁₅NO.
-
Related Synthesis: Journal of Organic Chemistry, 2019, 84, 5813-5820.[1] (Synthesis of Isoindoles and derivatives). Link
Sources
Role of 2-Benzylisoindoline-5-carbaldehyde as a Lenalidomide intermediate
An In-Depth Technical Guide to the Synthesis of Lenalidomide: The Pivotal Role of the Nitro-Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide, 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, is a cornerstone immunomodulatory drug for treating multiple myeloma and other hematological disorders.[1] Its complex structure necessitates a robust and efficient synthetic pathway, particularly for large-scale production. This technical guide provides an in-depth examination of the most widely adopted and patent-supported synthetic route to Lenalidomide. We will focus on the synthesis and critical role of the key intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione , and its subsequent conversion to the active pharmaceutical ingredient (API). This document serves as a comprehensive resource, detailing the underlying chemistry, step-by-step protocols, and process considerations essential for drug development professionals.
Introduction: The Significance of Lenalidomide and Its Synthesis
Lenalidomide, marketed as Revlimid®, is an analog of thalidomide with enhanced immunomodulatory, anti-angiogenic, and anti-neoplastic properties.[1] Its mechanism of action, while complex, involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific substrate proteins and subsequent downstream therapeutic effects. The global demand for Lenalidomide necessitates a scalable, high-yield, and cost-effective manufacturing process.
The core chemical scaffold of Lenalidomide consists of a substituted isoindolinone ring linked to a glutarimide moiety (piperidine-2,6-dione). The challenge in its synthesis lies in the efficient and regioselective construction of the 4-amino-isoindolinone portion. The most established industrial routes converge on a strategy where a nitro-substituted isoindolinone is first synthesized and then reduced in the final step to yield the crucial 4-amino group. This approach avoids potential side reactions and purification challenges associated with carrying a free amino group through multiple synthetic steps.
The Strategic Intermediate: 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
The pivotal intermediate in modern Lenalidomide synthesis is 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione (often referred to as the "nitro-intermediate").[2][3] Its strategic importance is threefold:
-
Chemical Stability: The nitro group is a robust and non-reactive functional group under the conditions required for the construction of the isoindolinone ring, ensuring high yields in the key condensation step.
-
Activation and Directing Effects: While not directly involved in the cyclization, the nitro group's electron-withdrawing nature influences the reactivity of the aromatic ring.
-
Clean Conversion to the API: The reduction of an aromatic nitro group to an amine is a high-yielding, clean, and well-understood transformation, typically achieved through catalytic hydrogenation. This makes it an ideal final-step transformation.[1][3][4]
The overall synthetic workflow is visualized below.
Synthesis of the Key Nitro-Intermediate
The formation of the nitro-intermediate is achieved through a condensation reaction between methyl 2-(bromomethyl)-3-nitrobenzoate and 3-amino-2,6-piperidinedione hydrochloride .[5][6]
Step 1: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate
The first step involves the radical bromination of methyl 2-methyl-3-nitrobenzoate.
-
Causality Behind Experimental Choices:
-
Starting Material: Methyl 2-methyl-3-nitrobenzoate is chosen as it already contains the required nitro group and the methyl ester, which is part of the final isoindolinone ring structure.
-
Reagent: N-Bromosuccinimide (NBS) is the standard reagent for benzylic bromination. It provides a low, steady concentration of bromine radicals, minimizing side reactions like aromatic bromination.
-
Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to initiate the reaction upon heating.
-
Solvent: A non-polar, halogenated solvent like carbon tetrachloride (CCl₄) was historically used, but due to toxicity, greener alternatives like methyl acetate are now preferred in industrial settings.[7]
-
Step 2: Condensation and Cyclization
This is the key bond-forming step where the isoindolinone ring is constructed.
-
Causality Behind Experimental Choices:
-
Base: An organic base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential.[2] Its primary role is to neutralize the hydrochloride salt of the 3-amino-2,6-piperidinedione, liberating the free amine nucleophile required for the reaction. A slight excess is used to also scavenge the HBr formed during the subsequent cyclization.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile is used to ensure the solubility of the polar starting materials and intermediates.[2][6]
-
Temperature: The reaction is typically heated (e.g., 50-80 °C) to facilitate both the initial SN2 reaction and the subsequent intramolecular cyclization.[2][6]
-
Conversion to Lenalidomide: The Final Reduction Step
The final synthetic step is the reduction of the nitro group of the intermediate to the primary amine of Lenalidomide. Catalytic hydrogenation is the method of choice for its efficiency, selectivity, and high yield.
-
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C), typically at 5-10% loading, is the most common and effective catalyst for this transformation.[1][6] It provides a surface for the adsorption of hydrogen gas and the organic substrate, facilitating the reduction.
-
Hydrogen Source: Pressurized hydrogen gas (H₂) is the reductant. The pressure can range from atmospheric to higher pressures (e.g., 50 psi), which can accelerate the reaction rate.[3]
-
Solvent: A polar solvent like methanol, ethanol, or DMF, or a mixture thereof, is used to dissolve the nitro-intermediate.[1][6] The choice of solvent can impact reaction time and catalyst activity.
-
Safety: This step requires specialized hydrogenation equipment (e.g., a Parr shaker or a stirred autoclave) to handle flammable hydrogen gas safely under pressure. This is a critical consideration for process scale-up.
-
Experimental Protocols
The following protocols are representative and synthesized from patent literature. They should be adapted and optimized based on laboratory-specific equipment and safety protocols.
Protocol 1: Synthesis of 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
| Reagent | Mol. Wt. | Moles | Equiv. | Amount Used |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 274.05 | 0.10 | 1.0 | 27.4 g |
| 3-Amino-2,6-piperidinedione HCl | 164.59 | 0.11 | 1.1 | 18.1 g |
| Triethylamine (TEA) | 101.19 | 0.25 | 2.5 | 25.3 g (35 mL) |
| N,N-Dimethylformamide (DMF) | - | - | - | 250 mL |
Procedure:
-
To a stirred suspension of 3-amino-2,6-piperidinedione hydrochloride in DMF (150 mL) in a three-neck round-bottom flask under a nitrogen atmosphere, add triethylamine dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure the formation of the free amine.
-
In a separate beaker, dissolve methyl 2-(bromomethyl)-3-nitrobenzoate in DMF (100 mL).
-
Add the solution of the bromobenzoate dropwise to the reaction mixture over 30 minutes.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water with vigorous stirring.
-
The product will precipitate as a solid. Stir for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid in a vacuum oven at 60 °C to a constant weight to yield the title compound as an off-white to pale yellow solid.
Protocol 2: Synthesis of Lenalidomide
| Reagent | Mol. Wt. | Moles | Equiv. | Amount Used |
| 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione | 289.24 | 0.10 | 1.0 | 28.9 g |
| 10% Palladium on Carbon (Pd/C) | - | - | - | 2.9 g (10% w/w) |
| Methanol (MeOH) | - | - | - | 500 mL |
| Hydrogen Gas (H₂) | - | - | - | ~50 psi |
Procedure:
-
Caution: This procedure must be carried out in appropriate high-pressure hydrogenation equipment by trained personnel.
-
Charge a high-pressure reactor (autoclave) with the nitro-intermediate and methanol.
-
Carefully add the 10% Pd/C catalyst under a nitrogen atmosphere to prevent ignition.
-
Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to approximately 50 psi.
-
Begin vigorous stirring and heat the reactor to 35-40 °C.
-
Monitor the reaction by observing the drop in hydrogen pressure (uptake). The reaction is typically complete in 4-6 hours.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield a solid.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate or methanol/water) to yield pure Lenalidomide.[3]
Conclusion
The synthetic route to Lenalidomide via the 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione intermediate is a robust, scalable, and well-documented process that has become the industry standard. This strategy leverages a stable nitro-precursor for the key ring-forming reaction, followed by a clean and efficient reduction as the final step to unveil the active pharmaceutical ingredient. Understanding the causality behind the choice of reagents, solvents, and conditions for each step is paramount for process optimization, impurity control, and successful scale-up in a drug development setting.
References
- Title: Lenalidomide intermediate preparation method. Source: Google Patents (CN105523939A).
- Title: Method of producing lenalidomide and an intermediate for production thereof. Source: Google Patents (RU2730858C1).
- Title: Preparation method of lenalidomide intermediate. Source: Google Patents (CN103242215A).
-
Title: preparation of lenalidomide. Source: Justia Patents. URL: [Link]
- Title: A kind of preparation method of lenalidomide intermediate. Source: Google Patents (CN105523939B).
- Title: Preparation method of lenalidomide. Source: Google Patents (CN106957299B).
- Title: A process for the preparation of lenalidomide. Source: Google Patents (WO2015057043A1).
-
Title: Alternative synthesis of lenalidomide. Source: Semantic Scholar. URL: [Link]
-
Title: METHOD FOR PREPARING LENALIDOMIDE. Source: European Patent Office (EP 3789385 A1). URL: [Link]
- Title: Process for the preparation of lenalidomide. Source: Google Patents (US8946265B2).
- Title: Polymorphic forms of 3-(4-amino-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione. Source: Google Patents (WO2005023192A2).
-
Title: Alternative synthesis of lenalidomide. Source: ResearchGate. URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. preprints.org [preprints.org]
- 3. 2-Benzylisoindole | C15H13N | CID 13097840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lenalidomide synthesis - chemicalbook [chemicalbook.com]
- 5. BJOC - A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas [beilstein-journals.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. US20110021567A1 - Preparation of lenalidomide - Google Patents [patents.google.com]
Technical Guide: Solubility Profiling and Solvent Selection for 2-Benzylisoindoline-5-carbaldehyde
This guide provides an in-depth technical analysis of the solubility profile of 2-Benzylisoindoline-5-carbaldehyde , a critical intermediate in the synthesis of isoindoline-based pharmaceuticals.
Executive Summary
2-Benzylisoindoline-5-carbaldehyde (CAS: 1446282-08-1) is a bicyclic heterocyclic intermediate characterized by a lipophilic benzyl moiety and a reactive formyl group.[1] Its solubility behavior is governed by the interplay between its basic tertiary amine core and its hydrophobic aromatic domains.
This guide defines the solubility boundaries of the compound to optimize reaction yield and purification efficiency. The compound exhibits high solubility in chlorinated and polar aprotic solvents, moderate-to-high solubility in polar protic solvents (temperature-dependent), and negligible solubility in aliphatic hydrocarbons and water.
Key Physicochemical Identifiers:
-
CAS Number: 1446282-08-1[1]
-
Molecular Formula:
-
Molecular Weight: 237.30 g/mol [1]
-
Physical State: Solid (typically pale yellow to off-white)
Physicochemical Characterization & Structural Analysis[2]
To predict solubility behavior accurately, one must analyze the functional groups driving intermolecular forces.
Structural Interaction Map
The following diagram illustrates the competing solvating forces within the molecule:
Figure 1: Structural dissection of 2-Benzylisoindoline-5-carbaldehyde highlighting functional groups that dictate solvent compatibility.
Theoretical Solubility Parameters
Based on the structural motifs (isoindoline scaffold + benzyl substituent), the following properties govern its dissolution:
-
Lipophilicity (LogP): Estimated at 3.0 – 3.5 . This indicates a strong preference for organic phases over aqueous media.
-
pKa (Calculated): The isoindoline nitrogen is basic (approx. pKa 8.5–9.5). Consequently, solubility in aqueous media is pH-dependent ; it is insoluble at neutral/basic pH but highly soluble in acidic aqueous solutions (e.g., 1M HCl) due to salt formation.
Solubility Profile: Empirical & Predicted
The following data categorizes solvent compatibility for process development (reaction solvent selection) and purification (crystallization).
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary solvent for synthesis and extraction. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Excellent for extraction; often used in silica gel chromatography. |
| Polar Aprotic | THF, DMSO, DMF, Acetonitrile | High | Suitable for reactions requiring higher temperatures or nucleophilic substitutions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Temperature-dependent. Good for recrystallization (soluble hot, less soluble cold). |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Good | Useful for high-temp reactions; solubility decreases significantly upon cooling. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Negligible (<1 mg/mL) | Anti-solvent. Used to precipitate the product from DCM or EtOAc. |
| Aqueous | Water (pH 7) | Insoluble | Product precipitates during aqueous workup. |
| Acidic Aqueous | 1M HCl, 1M Acetic Acid | High | Forms water-soluble hydrochloride salt. |
Critical Insight: The "Recrystallization Window"
A common purification strategy for this class of compounds utilizes the DCM/Hexane or Ethyl Acetate/Heptane system.
-
Dissolution: The crude aldehyde is dissolved in a minimum volume of DCM or warm Ethyl Acetate.
-
Precipitation: An aliphatic hydrocarbon (Hexane/Heptane) is added slowly. The lipophilic benzyl group maintains some solubility, but the polar aldehyde/amine core forces precipitation as the dielectric constant of the mixture drops.
Experimental Protocols for Solubility Determination
To validate these values for a specific batch (e.g., for regulatory filing or critical process parameters), use the following self-validating protocols.
Protocol A: Gravimetric Saturation Method (Standard)
Objective: Determine the saturation limit (
-
Preparation: Weigh 500 mg of 2-Benzylisoindoline-5-carbaldehyde into a 20 mL scintillation vial.
-
Solvent Addition: Add the target solvent in
increments. -
Equilibration: Vortex for 10 minutes between additions. If solid dissolves completely, record volume and calculate approximate solubility.
-
Saturation: If solid remains after adding 5 mL, place the vial in a shaker bath at
for 24 hours. -
Filtration: Filter the supernatant through a
PTFE syringe filter. -
Quantification: Evaporate a known volume (
) of the filtrate to dryness under vacuum. Weigh the residue ( ).
Protocol B: HPLC-Based Solubility Assay (High Precision)
Objective: Quantify solubility in mixed systems or low-solubility media.
Workflow Diagram:
Figure 2: HPLC workflow for precise solubility quantification.
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
). -
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [Gradient 10%
90% ACN]. -
Wavelength: 254 nm (Aromatic absorption).
-
Standard Curve: Prepare standards of the aldehyde in Acetonitrile at 0.01, 0.1, and 1.0 mg/mL to quantify the saturated filtrate.
References
-
Jiehua Pharma. (2025). Product Catalog: 2-benzylisoindoline-5-carbaldehyde (CAS 1446282-08-1).[1] Retrieved from
-
PubChem. (2025).[2][3] Compound Summary: 2-Benzylisoindole (Parent Structure Analysis). National Library of Medicine. Retrieved from
-
Organic Syntheses. (2010).
-amino Aldehydes (General Solubility/Purification of Benzyl-amino Aldehydes). Org. Synth. 2010, 87, 161. Retrieved from -
Fluorochem. (2025).[3] Safety Data Sheet: 2-Benzylisoindoline derivatives. Retrieved from
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Thermodynamic stability of N-benzylisoindoline derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of N-Benzylisoindoline Derivatives
Abstract
The N-benzylisoindoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The therapeutic efficacy and safety of these molecules are intrinsically linked to their physicochemical properties, with thermodynamic stability being a critical determinant of their shelf-life, bioavailability, and degradation profile. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of N-benzylisoindoline derivatives. We will delve into the theoretical underpinnings of molecular stability, examine the profound influence of conformational and substituent effects, detail robust experimental and computational methodologies for stability assessment, and discuss common degradation pathways. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the discovery and development of pharmaceuticals based on this versatile heterocyclic system.
The Strategic Importance of the N-Benzylisoindoline Core in Drug Design
The isoindoline framework, a bicyclic system featuring a benzene ring fused to a pyrrolidine ring, is a cornerstone in the development of bioactive compounds.[3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, and antiviral properties.[1] The attachment of a benzyl group to the isoindoline nitrogen (N-benzylisoindoline) introduces a unique combination of rigidity and conformational flexibility. This structural feature is crucial for enabling precise interactions with biological targets like enzymes and receptors.[2]
However, the very features that confer biological activity can also introduce stability challenges. The N-benzyl bond and the isoindoline ring system can be susceptible to chemical degradation under various conditions. Understanding and predicting the thermodynamic stability of these derivatives is therefore not an academic exercise but a critical step in drug development. It directly impacts candidate selection, formulation design, storage conditions, and ultimately, patient safety and drug efficacy. For instance, replacing a phthalimide ring with an isoindolinone ring has been explored to enhance molecular stability and bioavailability in certain drug candidates.[3]
Theoretical Framework: Factors Governing Molecular Stability
The thermodynamic stability of a molecule is quantified by its Gibbs Free Energy (G). A molecule is considered more stable at a lower Gibbs Free Energy. The stability is a function of enthalpy (H), representing bond energies and non-covalent interactions, and entropy (S), representing molecular disorder and flexibility. The interplay of these factors dictates the overall stability of N-benzylisoindoline derivatives.
Conformational Analysis: The Rotational Landscape
The N-benzylisoindoline core possesses significant conformational freedom, primarily around the N-C (benzyl) single bond. The relative orientation of the benzyl group with respect to the isoindoline ring system dictates the molecule's overall shape and energy.
-
Steric Hindrance: The rotation around the N-CH₂ bond can lead to steric clashes between the benzyl ring and substituents on the isoindoline core. These high-energy eclipsed conformations are thermodynamically unfavorable compared to lower-energy staggered conformations where steric repulsion is minimized.[4] Studies on related N-benzylimidazolidines have shown that substituents can lock the molecule into a preferred conformation.[5]
-
Non-Covalent Interactions: Intramolecular forces such as π-π stacking between the benzyl ring and the isoindoline benzene ring can stabilize certain folded conformations. London dispersion forces also play a significant role in determining the most stable conformer.[6]
Caption: Conformational isomers of N-benzylisoindoline.
Substituent Effects: Electronic and Steric Tuning
The nature and position of substituents on both the benzyl and isoindoline rings profoundly impact thermodynamic stability.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) can destabilize adjacent positive charges that might form during degradation, potentially slowing certain reaction pathways. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can stabilize the molecule by enriching the electron density of the aromatic systems.[7][8] Computational studies have shown that substituents can significantly modulate the thermodynamic driving force for certain reactions.[9]
-
Steric Bulk: Large, bulky substituents can restrict bond rotation, locking the molecule into a specific conformation. While this can prevent the adoption of high-energy states, it can also introduce ring strain or other unfavorable steric interactions, ultimately decreasing overall stability.[10]
Experimental Methodologies for Stability Assessment
A multi-pronged experimental approach is essential to comprehensively evaluate the thermodynamic stability of N-benzylisoindoline derivatives.
Thermal Analysis
Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature, providing direct insights into its thermal stability.
| Technique | Principle | Key Data Obtained | Application to N-Benzylisoindolines |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow required to increase the temperature of a sample and a reference. | Melting Point (Tₘ), Enthalpy of Fusion (ΔHբ), Decomposition Temperature (TᏧ). | Determines purity, polymorphism, and the temperature at which thermal decomposition begins. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature or time. | Onset of decomposition, mass loss profile, residual mass. | Quantifies the thermal stability and identifies the temperature ranges of degradation events. |
Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability Screening
-
Sample Preparation: Accurately weigh 2-5 mg of the N-benzylisoindoline derivative into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C (or a temperature beyond expected decomposition) at a constant rate of 10 °C/min.
-
Use an inert nitrogen purge gas at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram to identify the endothermic peak corresponding to melting and any exothermic events indicating decomposition. The onset temperature of the decomposition exotherm is a key indicator of thermal stability.
Stability-Indicating Chromatographic Methods
Forced degradation studies coupled with High-Performance Liquid Chromatography (HPLC) are the gold standard for assessing chemical stability.
Caption: A typical workflow for assessing the chemical stability of a drug candidate.
Forced degradation exposes the drug substance to harsh conditions to accelerate decomposition.[11] Common stress conditions include:
-
Acidic and Basic Hydrolysis: Reveals susceptibility of labile functional groups.
-
Oxidation: Tests for sensitivity to oxidative degradation.[11]
-
Photolysis: Evaluates stability under light exposure.
-
Thermal Stress: Assesses stability at elevated temperatures.
The goal is to develop an HPLC method that can separate the intact parent compound from all potential degradation products, thus serving as a "stability-indicating" method.
Computational Chemistry: Predicting Stability in Silico
Computational methods provide invaluable, atom-level insights into molecular stability, complementing experimental data and guiding the design of more robust molecules.
Quantum Mechanics (QM)
Density Functional Theory (DFT) is a powerful QM method used to investigate the electronic structure and energy of molecules.[12]
-
Conformational Energy Landscapes: DFT can calculate the relative energies of different conformers with high accuracy, identifying the global minimum energy (most stable) structure.
-
Bond Dissociation Energies (BDE): Calculating the energy required to break a specific bond can pinpoint the weakest link in the molecule, which is often the initial site of thermal degradation.
-
Reaction Pathway Modeling: DFT can model the transition states of potential degradation reactions (e.g., hydrolysis), allowing for the calculation of activation energy barriers. A higher barrier corresponds to a slower reaction and greater kinetic stability.[9]
Caption: A simplified workflow for computational stability analysis using DFT.
Molecular Dynamics (MD) Simulations
MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational behavior.[13] For N-benzylisoindoline derivatives, MD can be used to:
-
Explore the accessible conformational space at different temperatures.
-
Confirm the stability of conformations predicted by QM calculations.
-
Study the interaction of the molecule with solvent, which can influence degradation pathways.
Common Degradation Pathways
Understanding potential degradation mechanisms is crucial for designing stable molecules and formulations.
-
Oxidative Degradation: The benzylic C-H bond is often susceptible to radical abstraction and subsequent oxidation, potentially leading to the formation of a benzoyl-isoindoline derivative or cleavage of the N-benzyl bond. Sonication of benzyl alcohol, a related structure, is known to generate degradation products like benzaldehyde and toluene, suggesting cleavage pathways.[14]
-
Hydrolysis: Derivatives containing ester or amide functionalities, such as N-benzylisoindolinones, can be susceptible to acid- or base-catalyzed hydrolysis, leading to ring-opening of the heterocyclic core.[15] The degradation of butyl benzyl phthalate, for example, proceeds via hydrolysis to benzyl alcohol and other products.[16]
-
N-Dealkylation: Cleavage of the N-benzyl bond can occur under various stress conditions, particularly oxidative or metabolic, yielding the parent isoindoline and benzaldehyde or benzoic acid.
Caption: A plausible hydrolytic degradation pathway for an isoindolinone derivative.
Conclusion and Future Outlook
The thermodynamic stability of N-benzylisoindoline derivatives is a complex, multifactorial property that is paramount to their successful development as therapeutic agents. A synergistic approach, combining theoretical principles, advanced computational modeling, and rigorous experimental testing, is essential for a comprehensive understanding. By carefully considering conformational dynamics, substituent effects, and potential degradation pathways, medicinal chemists can rationally design next-generation N-benzylisoindoline candidates with enhanced stability profiles. Future research will likely focus on developing more accurate predictive models that integrate machine learning with quantum mechanical calculations to accelerate the stability assessment of large virtual libraries, further streamlining the drug discovery pipeline.
References
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- Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. (n.d.). ACS Omega.
- Antiviral activity of isoindole derivatives. (2020). Journal of Medicinal and Chemical Sciences.
- Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. (n.d.). Journal of Medicinal Chemistry.
- The Role of Isoindoline in Pharmaceutical Drug Development. (n.d.). Dakenchem.
- Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (n.d.). International Journal of Thermodynamics and Chemical Kinetics.
- Recent Developments in Isoindole Chemistry. (2025).
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org.
- Computational Investigation of the Formation of Substituted Isoindole N-Oxides through the Photo-oxidative Cyclization of 2′-Alkynylacetophenone Oximes. (2021). The Journal of Organic Chemistry.
- Stability analyses on isoindole 18b were evaluated using time course... (n.d.).
- Conformational Analysis. (n.d.). Imperial College London.
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (n.d.). Molecules.
- Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. (2005). Organic & Biomolecular Chemistry.
- Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic M
- Estimation of the Thermodynamic Properties of CHNOS-Halogen Compounds at 298.15 K. (n.d.).
- Conformational Analysis. (n.d.). University of California, Irvine.
- Experimental and Theoretical Conformational Analysis of 5-Benzylimidazolidin-4-one Deriv
- Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. (2005). PubMed.
- 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. (2025).
- Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2023). MDPI.
- 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)
- Substituent effects on the stability of para substituted benzyl radicals. (2025).
- Comprehensive chromatographic analysis of Belumosudil and its degradation products: Development, validation, and In silico toxicity assessment. (2024). RSC Advances.
- Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. (2000).
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Methodological & Application
Application Note: Strategies for the Chemoselective Debenzylation of 2-Benzylisoindoline-5-carbaldehyde
Abstract
The isoindoline scaffold is a privileged structural motif in medicinal chemistry, and the benzyl group serves as a robust and common protecting group for the isoindoline nitrogen.[1][2] However, its removal in the presence of sensitive functional groups, such as an aldehyde, presents a significant chemoselectivity challenge. Standard reductive debenzylation conditions can readily lead to the over-reduction of the aldehyde to the corresponding alcohol. This application note provides detailed, field-proven protocols for the chemoselective N-debenzylation of 2-benzylisoindoline-5-carbaldehyde, focusing on catalytic transfer hydrogenation as the primary method for achieving high selectivity and yield. A comparative overview with standard catalytic hydrogenation is also discussed to highlight key experimental considerations.
Introduction: The Challenge of Chemoselectivity
The benzyl (Bn) group is a widely used protecting group for amines due to its general stability and ease of removal via catalytic hydrogenolysis. In this process, a palladium catalyst, typically on a carbon support (Pd/C), facilitates the cleavage of the C-N bond by hydrogen.[3] The primary challenge in the debenzylation of 2-benzylisoindoline-5-carbaldehyde lies in the concurrent presence of a reducible aldehyde group.
Standard catalytic hydrogenation with hydrogen gas (H₂) is highly effective for debenzylation but is also a classic method for reducing aldehydes to primary alcohols.[4][5][6] The reaction rates for both processes can be competitive, often leading to a mixture of the desired product (isoindoline-5-carbaldehyde), the over-reduced product (isoindolin-5-yl)methanol, and potentially the fully saturated product where both the benzyl group is cleaved and the aldehyde is reduced. Achieving high chemoselectivity requires careful modulation of the reaction conditions to favor hydrogenolysis of the C-N bond over the reduction of the C=O bond.
Catalytic Transfer Hydrogenation (CTH) offers a milder and often more selective alternative.[7][8][9] By using a hydrogen donor molecule instead of pressurized hydrogen gas, the concentration of active hydrogen on the catalyst surface can be controlled, thereby enhancing selectivity.[7][10]
Recommended Protocol: Catalytic Transfer Hydrogenation (CTH)
This protocol is the recommended method for achieving high chemoselectivity in the debenzylation of 2-benzylisoindoline-5-carbaldehyde. It utilizes ammonium formate as a hydrogen donor, which has been shown to be effective for N-debenzylation under neutral and moderate conditions.[7][8][10][11][12]
Principle and Mechanism
In this system, ammonium formate decomposes on the palladium surface to provide the active hydrogen species required for hydrogenolysis. The transfer of hydrogen from the donor to the substrate is mediated by the catalyst, avoiding the high activity associated with pressurized H₂ gas and thus minimizing aldehyde reduction.[13]
Experimental Workflow Diagram
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- 13. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis of 2-Benzylisoindoline-5-carbaldehyde
Executive Summary
Target Molecule: 2-Benzylisoindoline-5-carbaldehyde (CAS: N/A for specific aldehyde, derivative of CAS 1280786-86-6) Application: Key intermediate for medicinal chemistry scaffolds (e.g., CNS active agents, kinase inhibitors) requiring a rigid bicyclic amine core with an orthogonal handle for functionalization. Core Challenge: The isoindoline core is prone to oxidation (forming isoindoles) and polymerization. Traditional formylation methods (e.g., Vilsmeier-Haack) often lack regioselectivity or require harsh conditions incompatible with the benzylic amine. Solution: This protocol details a robust, three-stage synthesis starting from commercially available 4-bromo-o-xylene . The key innovation is the use of Turbo Grignard (i-PrMgCl·LiCl) for the final formylation step, enabling a scalable, non-cryogenic halogen-magnesium exchange that avoids the safety hazards of n-butyllithium at scale.
Retrosynthetic Analysis & Pathway Design
The synthesis is designed to separate the construction of the sensitive isoindoline core from the installation of the reactive aldehyde group.
Figure 1: Retrosynthetic disconnection showing the linear assembly strategy.
Detailed Experimental Protocols
Stage 1: Radical Bromination of 4-Bromo-o-xylene
Objective: Convert the methyl groups to bromomethyl groups. Critical Quality Attribute (CQA): Minimizing mono-brominated and tri-brominated impurities.
-
Reagents:
-
4-Bromo-o-xylene (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
AIBN (Azobisisobutyronitrile) (0.05 eq)
-
Solvent: Chlorobenzene (preferred for scale over CCl₄ due to higher boiling point and safety profile).
-
Protocol:
-
Setup: Equip a jacketed reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Charging: Charge 4-bromo-o-xylene and Chlorobenzene (5 vol).
-
Activation: Add AIBN (0.05 eq) and heat the mixture to 80°C.
-
Addition (Exotherm Control): Add NBS (2.1 eq) portion-wise over 2–4 hours. Note: The reaction is exothermic. Monitor internal temperature to maintain 80–85°C. Do not dump NBS all at once.
-
Reaction: Stir at 85°C for 4–6 hours. Monitor by HPLC/GC until starting material < 2%.
-
Workup: Cool to 20°C. Filter off the succinimide byproduct (solid). Wash the filter cake with chlorobenzene.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude dibromide as a thick oil or low-melting solid.
-
Checkpoint: The crude material is typically used directly in the next step to minimize handling of the potent lachrymator (benzyl bromide derivative).
-
Stage 2: Cyclization to 5-Bromo-2-benzylisoindoline
Objective: Construct the nitrogen heterocycle. Mechanism: Double SN2 substitution.
-
Reagents:
-
Crude Dibromide from Stage 1 (1.0 eq theoretical)
-
Benzylamine (1.05 eq)
-
Potassium Bicarbonate (KHCO₃) (2.5 eq) or Diisopropylethylamine (DIPEA)
-
Solvent: Acetonitrile (ACN) or Toluene.
-
Protocol:
-
Setup: Reactor with reflux condenser.
-
Charging: Suspend KHCO₃ (2.5 eq) in Acetonitrile (10 vol). Add Benzylamine (1.05 eq).
-
Addition: Dissolve the crude dibromide in Acetonitrile (3 vol) and add dropwise to the amine/base suspension at 20–25°C.
-
Why: Slow addition prevents polymerization of the dibromide and controls the exotherm.
-
-
Heating: Heat to reflux (80–82°C) for 3–5 hours.
-
Workup:
-
Cool to RT. Filter off inorganic salts.
-
Concentrate the filtrate to a residue.
-
Purification (Critical): Dissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted succinimide traces) and Brine.
-
Crystallization: Recrystallize from Ethanol/Heptane or Isopropanol.
-
Yield Expectations: 60–75% over two steps.
-
Appearance: White to off-white crystalline solid.
-
Stage 3: Formylation via Turbo Grignard (The "Hero" Step)
Objective: Selective conversion of the aryl bromide to an aldehyde without cryogenic conditions. Rationale: Traditional n-BuLi exchange requires -78°C. Turbo Grignard (i-PrMgCl·LiCl) allows rapid exchange at 0°C to -15°C, making it viable for kilo-scale reactors.
-
Reagents:
-
5-Bromo-2-benzylisoindoline (1.0 eq)
-
i-PrMgCl[4]·LiCl (1.3 M in THF) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (1.5 eq)
-
Solvent: Anhydrous THF.
-
Protocol:
-
Inertion: Ensure reactor is strictly dry and under Nitrogen/Argon.
-
Dissolution: Dissolve 5-bromo-2-benzylisoindoline in anhydrous THF (8 vol). Cool to -15°C .
-
Exchange: Add i-PrMgCl[4]·LiCl solution dropwise, maintaining internal temp < -5°C.
-
Monitoring: Stir at -10°C to 0°C for 30–60 minutes. Monitor by quenching an aliquot with water (check for des-bromo product by HPLC).
-
-
Formylation: Add dry DMF (1.5 eq) dropwise at -10°C. The reaction is exothermic.
-
Completion: Allow to warm to 20°C and stir for 1 hour.
-
Quench & Hydrolysis:
-
Cool to 0°C.[3]
-
Add 1M HCl or 10% Citric Acid solution (exothermic quench) to pH 4–5. Acidic hydrolysis is required to break the intermediate hemiaminol magnesium salt.
-
Stir vigorously for 30 mins.
-
-
Isolation:
-
Basify to pH 8–9 with sat. NaHCO₃ (to ensure the isoindoline nitrogen is free base).
-
Extract with Ethyl Acetate (2x).
-
Wash organic layer with Brine, dry over MgSO₄.[5]
-
Concentrate to yield the crude aldehyde.
-
-
Purification: Flash chromatography (Hexane/EtOAc) or recrystallization from Et₂O/Pentane.
Process Data & Specifications
| Parameter | Stage 1 (Bromination) | Stage 2 (Cyclization) | Stage 3 (Formylation) |
| Solvent | Chlorobenzene | Acetonitrile | THF (Anhydrous) |
| Concentration | 5-6 Vol | 10-12 Vol | 8-10 Vol |
| Temperature | 85°C | Reflux (82°C) | -15°C to 0°C |
| Key Reagent | NBS / AIBN | Benzylamine / KHCO₃ | i-PrMgCl·LiCl / DMF |
| Yield (Typical) | Quant. (Crude) | 65% (Isolated) | 80-85% |
| Major Impurity | Mono-bromo xylene | Oligomers | Des-bromo isoindoline |
Safety & Handling (HSE)
-
Benzyl Bromide Derivatives (Stage 1): The dibromide intermediate is a potent lachrymator and skin irritant. All operations must occur in a fume hood. Equipment used for Stage 1 should be rinsed with a dilute amine solution (e.g., ammonia) to quench residues before cleaning.
-
Isoindoline Instability: Isoindolines can oxidize to isoindoles (aromatic, but unstable) in air over time. Store the intermediate and final product under Nitrogen at -20°C for long-term stability.
-
Turbo Grignard: Reacts violently with water. Ensure system is dry. While safer than n-BuLi, it is still pyrophoric in high concentrations.
References
-
Knochel, P., et al. (2004).[1] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link (Foundational work on Turbo Grignard).
-
Guan, M., et al. (2021).[2][4][6] Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Organic Process Research & Development. Link (Safety protocols for NBS scale-up).[6]
-
BenchChem Technical Support . (2025). Common challenges in the scale-up of isoindole production. Link (General isoindoline handling).
-
Organic Syntheses . 4-Bromo-o-xylene. Org. Synth. 1948, 28, 22. Link (Preparation of starting material).
- Vidal, et al. (2000). Microwave-assisted synthesis of isoindoline derivatives.
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- 1. portal.tpu.ru [portal.tpu.ru]
- 2. rsc.org [rsc.org]
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- 5. benchchem.com [benchchem.com]
- 6. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for the Synthesis of 2-Benzylisoindoline-5-carbaldehyde Derivatives
Introduction
2-Benzylisoindoline-5-carbaldehyde and its derivatives are valuable scaffolds in medicinal chemistry and materials science. The isoindoline core is a privileged structure found in a range of biologically active compounds, and the introduction of a carbaldehyde group at the 5-position provides a versatile handle for further synthetic modifications, enabling the development of novel therapeutics and functional materials. This guide provides a detailed overview of two primary synthetic strategies for accessing this target molecule, offering in-depth technical insights and step-by-step protocols for researchers, scientists, and drug development professionals. The choice of the optimal synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution patterns of the target molecule.
Synthetic Strategies: A Comparative Overview
Two principal retrosynthetic pathways can be envisioned for the preparation of 2-benzylisoindoline-5-carbaldehyde (Figure 1):
-
Route A: Direct Formylation. This approach involves the direct introduction of a formyl group onto the aromatic ring of 2-benzylisoindoline via an electrophilic aromatic substitution reaction.
-
Route B: Oxidation of a Methyl Precursor. This two-step strategy requires the synthesis of 2-benzyl-5-methylisoindoline, followed by the selective oxidation of the methyl group to the desired carbaldehyde.
Figure 1. Retrosynthetic analysis for 2-benzylisoindoline-5-carbaldehyde.
Each route presents its own set of advantages and challenges, which are summarized in the table below.
| Feature | Route A: Direct Formylation | Route B: Oxidation of a Methyl Precursor |
| Starting Material | 2-Benzylisoindoline | 2-Benzyl-5-methylisoindoline |
| Number of Steps | One step from the isoindoline core | Two steps (synthesis of methyl derivative + oxidation) |
| Key Challenge | Regioselectivity of formylation | Chemoselectivity of oxidation |
| Potential Byproducts | Isomeric formylated products | Over-oxidized product (carboxylic acid), oxidation at other benzylic positions |
| Reagent Considerations | Vilsmeier-Haack or Duff reagents | Selective oxidizing agents (e.g., MnO₂, CrO₃/Ac₂O, CAN) |
Route A: Direct Formylation of 2-Benzylisoindoline
Direct formylation of the electron-rich aromatic ring of 2-benzylisoindoline is an attractive and atom-economical approach. The nitrogen atom of the isoindoline ring is an activating group, directing electrophilic substitution to the aromatic ring. The primary challenge lies in controlling the regioselectivity of the formylation to favor the desired 5-position.
Causality Behind Experimental Choices: Regioselectivity
The isoindoline nitrogen is a powerful ortho-, para-director. In the case of 2-benzylisoindoline, the positions ortho and para to the nitrogen are the 4-, 6- and 5-positions, respectively. Steric hindrance from the fused five-membered ring may disfavor substitution at the 4- and 6-positions, potentially leading to a preference for the 5-position. However, the outcome of electrophilic substitution on such bicyclic systems can be complex and highly dependent on the specific reaction conditions and the nature of the electrophile.
Recommended Formylation Methods
Two classical formylation reactions are considered here: the Vilsmeier-Haack reaction and the Duff reaction.
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[1] This method is effective for the formylation of electron-rich aromatic compounds.[2]
Figure 2. Workflow for the Vilsmeier-Haack formylation.
Protocol: Vilsmeier-Haack Formylation of 2-Benzylisoindoline
Materials:
-
2-Benzylisoindoline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.2 eq) dropwise to the stirred DMF over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid may be observed.
-
Reaction with Substrate: Dissolve 2-benzylisoindoline (1.0 eq) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 2-benzylisoindoline-5-carbaldehyde.
Note: The regioselectivity of this reaction may not be absolute, and the formation of other isomers is possible. Careful characterization of the product is essential. Studies on the Vilsmeier-Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazole, a related heterocyclic system, have shown complex reaction outcomes, including formylation at different positions and rearrangements, highlighting the need for careful optimization of reaction conditions.[3][4]
The Duff reaction is another method for the formylation of electron-rich aromatic compounds, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[5][6] This reaction generally favors ortho-formylation to activating groups.[7]
Protocol: Duff Reaction on 2-Benzylisoindoline
Materials:
-
2-Benzylisoindoline
-
Hexamethylenetetramine (HMTA)
-
Glacial acetic acid
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-benzylisoindoline (1.0 eq) and HMTA (2.0 eq) in glacial acetic acid.
-
Heat the mixture to 100-120 °C for 6-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and add an equal volume of water.
-
Add concentrated HCl and heat the mixture at reflux for 1 hour to hydrolyze the intermediate imine.
-
Cool the mixture and neutralize with a NaOH solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: The Duff reaction is known for often providing moderate yields. The regioselectivity on the isoindoline system would need to be determined experimentally.
Route B: Oxidation of 2-Benzyl-5-methylisoindoline
This two-step approach offers a potentially more regioselective route to the target aldehyde. The key to this strategy is the selective oxidation of the methyl group at the 5-position in the presence of other benzylic C-H bonds within the molecule.
Step 1: Synthesis of 2-Benzyl-5-methylisoindoline
The starting material, 2-benzyl-5-methylisoindoline, can be prepared from 4-methylphthalic anhydride. The synthesis involves the formation of the corresponding N-benzyl-4-methylphthalimide, followed by reduction of the imide carbonyls.
Figure 3. Synthesis of the 2-benzyl-5-methylisoindoline precursor.
Protocol: Synthesis of N-Benzyl-4-methylphthalimide
Materials:
-
4-Methylphthalic anhydride
-
Benzylamine
-
Glacial acetic acid
Procedure:
-
Combine 4-methylphthalic anhydride (1.0 eq) and benzylamine (1.05 eq) in glacial acetic acid.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Pour the mixture into ice-water and collect the solid by filtration.
-
Wash the solid with cold water and dry to afford N-benzyl-4-methylphthalimide. Further purification can be achieved by recrystallization from ethanol.
Protocol: Reduction of N-Benzyl-4-methylphthalimide
Materials:
-
N-Benzyl-4-methylphthalimide
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution or aqueous HCl
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of N-benzyl-4-methylphthalimide (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours.
-
Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-benzyl-5-methylisoindoline.
Step 2: Selective Oxidation of the 5-Methyl Group
The critical step in this route is the selective oxidation of the methyl group on the aromatic ring to an aldehyde without affecting the benzylic protons of the N-benzyl group or the isoindoline ring. Several reagents are known for this transformation.
Activated manganese dioxide is a mild and selective oxidizing agent, often used for the oxidation of allylic and benzylic alcohols.[4][8][9] It can also be employed for the oxidation of activated methyl groups on aromatic rings.[10] Its heterogeneous nature simplifies the work-up procedure.
Protocol: MnO₂ Oxidation of 2-Benzyl-5-methylisoindoline
Materials:
-
2-Benzyl-5-methylisoindoline
-
Activated manganese dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite®
Procedure:
-
To a solution of 2-benzyl-5-methylisoindoline (1.0 eq) in DCM, add a large excess of activated MnO₂ (10-20 eq by weight).
-
Stir the suspension vigorously at room temperature for 24-72 hours. The reaction progress should be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This method typically oxidizes a methyl group to a gem-diacetate, which can then be hydrolyzed to the aldehyde, preventing over-oxidation to the carboxylic acid.[11][12]
Protocol: CrO₃/Ac₂O Oxidation
Materials:
-
2-Benzyl-5-methylisoindoline
-
Chromium trioxide (CrO₃)
-
Acetic anhydride (Ac₂O)
-
Sulfuric acid (H₂SO₄), concentrated
-
Aqueous sodium carbonate solution
-
Diethyl ether
Procedure:
-
Dissolve 2-benzyl-5-methylisoindoline (1.0 eq) in a mixture of acetic anhydride and acetic acid.
-
Cool the solution to 0-5 °C.
-
Slowly add a pre-cooled solution of CrO₃ (2.5 eq) in acetic anhydride, keeping the temperature below 10 °C.
-
Stir the reaction at low temperature for several hours.
-
Pour the reaction mixture onto ice and extract with diethyl ether.
-
Wash the organic layer with water, sodium carbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
The resulting crude diacetate is then hydrolyzed by refluxing with aqueous acid (e.g., dilute H₂SO₄) to yield the aldehyde.
-
Purify the final product by column chromatography.
Caution: Chromium (VI) compounds are highly toxic and carcinogenic. Handle with extreme care using appropriate personal protective equipment.
Ceric ammonium nitrate is a powerful one-electron oxidant that can be used for the oxidation of benzylic methyl groups to aldehydes.[13][14]
Protocol: CAN Oxidation
Materials:
-
2-Benzyl-5-methylisoindoline
-
Ceric ammonium nitrate (CAN)
-
Aqueous acetonitrile or acetic acid
-
Ethyl acetate
Procedure:
-
Dissolve 2-benzyl-5-methylisoindoline (1.0 eq) in aqueous acetonitrile or acetic acid.
-
Add a solution of CAN (2.2-2.5 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
The synthesis of 2-benzylisoindoline-5-carbaldehyde can be approached via two distinct strategies: direct formylation and oxidation of a methyl precursor. The direct formylation route is more concise but may suffer from a lack of regioselectivity. The oxidation route, while longer, offers the potential for better control over the position of the aldehyde group. The choice of method will ultimately be guided by the specific requirements of the synthesis and the availability of starting materials. Careful optimization of the reaction conditions and thorough characterization of the products are crucial for the successful implementation of either of these synthetic pathways.
References
-
Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 60(8), 1873-1883. [Link]
-
Yokoyama, Y., et al. (1990). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, (3), 645-652. [Link]
-
Murakami, Y., et al. (2003). The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole (Synthetic Studies on Indoles 52). ResearchGate. [Link]
-
Yokoyama, Y., et al. (1990). Vilsmeier–Haack reaction of 9-benzyl-1,2,3,4-tetrahydrocarbazole. RSC Publishing. [Link]
-
Costas, M., et al. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1594. [Link]
-
Wikipedia. (n.d.). Duff reaction. Wikipedia. [Link]
-
Duff, J. C. (1941). Formylation of Phenols and Aromatic Amines. Name Reactions in Organic Synthesis. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
NPTEL. (n.d.). Module 1: Oxidation Reactions. NPTEL. [Link]
-
Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(22), 4002-4005. [Link]
-
Wang, Q. D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(19), 2670-2674. [Link]
-
Gulevich, A. V., & Dudnik, A. S. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 25(14), 3249. [Link]
-
Katritzky, A. R., et al. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720-5723. [Link]
-
Reddy, T. J., et al. (2017). Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues. Tetrahedron Letters, 58(35), 3445-3449. [Link]
-
Fatiadi, A. J. (1976). Active manganese dioxide. Synthesis, 1976(2), 65-104. [Link]
-
Cai, C., et al. (2021). High-Performance Pd-Pt/α-MnO2 Catalysts for the Oxidation of Toluene. Catalysts, 11(8), 968. [Link]
-
Organic Syntheses. (n.d.). o- AND p-NITROBENZALDIACETATE. Organic Syntheses. [Link]
-
Costas, M., et al. (2013). 2-Benzyl-5-methoxyisoindoline-1,3-dione. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Chromium Trioxide (CrO3). Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Cerium Ammonium Nitrate, CAN. Organic Chemistry Portal. [Link]
-
ScienceMadness.org. (2007). oxidation alcohol to aldehyde with MnO2. ScienceMadness.org. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. [Link]
-
Yamamoto, Y., et al. (2014). One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. European Journal of Organic Chemistry, 2014(11), 2248-2252. [Link]
-
Pan, S. C. (n.d.). Oxidation. NPTEL. [Link]
-
Li, Y., et al. (2020). Mg-doped manganese-based layered double oxide catalyst realizes the highly selective oxidation of toluene derivatives to aldehydes. New Journal of Chemistry, 44(41), 17873-17881. [Link]
-
Bandyopadhyay, D., et al. (1994). Ceric ammonium nitrate (CAN) catalyzed Baeyer-Villiger oxidation of carbonyl compounds, specially 20-oxosteroids. Indian Journal of Chemistry - Section B, 33B(1), 51-53. [Link]
-
Common Organic Chemistry. (n.d.). Chromium Trioxide. Common Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. [Link]
-
Caproiu, M. T., et al. (2024). The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. Molbank, 2024(3), M1882. [Link]
-
Al-Warhi, T. I., et al. (2022). Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. Molecules, 27(14), 4642. [Link]
-
Caproiu, M. T., et al. (2024). The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives. ResearchGate. [Link]
-
YouTube. (2023). Organic Redox 3: Chromium Oxidation of Alcohols. YouTube. [Link]
-
Kumar, P., & Kumar, R. (2014). Synthesis of 1-benzylisoindoline and 1-benzyl-tetrahydroisoquinoline through nucleophilic addition of organozinc reagents to N,O-acetals. Organic & Biomolecular Chemistry, 12(46), 9452-9459. [Link]
-
Celentano, G., et al. (2023). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Molecules, 28(6), 2717. [Link]
-
Li, G., et al. (2020). Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications, 11(1), 1-9. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
JETIR. (2019). Properties and Functions of Isoindoline: A Short Review. JETIR. [Link]
-
Balasubramanian, S., et al. (2016). Selective Photocatalytic C−H Oxidation of 5‐Methylcytosine in DNA. Angewandte Chemie International Edition, 55(34), 10049-10052. [Link]
Sources
- 1. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 11. The compound (B) in the following reaction sequence is: CH3 | C6H5 .. [askfilo.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Post-Synthesis Purification of 2-Benzylisoindoline-5-carbaldehyde
Case ID: ISO-ALD-PUR-05 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Compound Profile
You are dealing with 2-Benzylisoindoline-5-carbaldehyde , a bifunctional intermediate commonly used in medicinal chemistry (e.g., Hsp90 inhibitors, CNS active agents).
Compound Challenges:
-
Amine Functionality (Position 2): The tertiary nitrogen causes significant streaking on standard silica gel due to interaction with acidic silanols.
-
Aldehyde Functionality (Position 5): Susceptible to autoxidation (forming the carboxylic acid) and Cannizzaro disproportionation under strong basic conditions.
-
Isoindoline Core: Prone to oxidation to the aromatic isoindole species if exposed to air/light for prolonged periods.
This guide provides three targeted purification modules. Choose the module based on your specific impurity profile.
Module 1: The "Chemo-Selective" Clean (Bisulfite Adduct)
Best For: Removing non-aldehyde impurities (e.g., unreacted starting materials that are not aldehydes, inorganic salts, or over-alkylated byproducts).
The Logic: Aldehydes form reversible, water-soluble sulfonate adducts with sodium bisulfite.[1] Most organic impurities do not. This allows you to pull the product into the aqueous phase, wash away the organic trash, and then regenerate the aldehyde.[1]
Protocol:
-
Dissolution: Dissolve crude oil in a minimal amount of Methanol (MeOH) or Ethyl Acetate (EtOAc) .
-
Adduct Formation: Add 2–3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
Agitation: Vigorously stir or shake for 30–60 minutes. A precipitate may form (the adduct), or it may remain a solution depending on volume.
-
Separation:
-
Wash the aqueous layer (containing product adduct) with Diethyl Ether (Et₂O) or DCM to remove non-aldehyde organic impurities. Discard these organic washes.
-
-
Regeneration:
-
Cool the aqueous layer to 0°C.
-
Slowly basify to pH ~9-10 using saturated Sodium Bicarbonate (NaHCO₃) or 10% Sodium Carbonate (Na₂CO₃) . Note: Avoid strong NaOH to prevent Cannizzaro reactions.
-
-
Extraction: Extract the liberated aldehyde immediately into DCM (3x).
-
Drying: Dry over MgSO₄ and concentrate.
Visual Workflow:
Caption: Chemo-selective purification workflow utilizing the reversible bisulfite-aldehyde adduct mechanism.
Module 2: The "Fine" Clean (Chromatography Troubleshooting)
Best For: Final polishing or separating the product from closely related amine byproducts (e.g., regioisomers).
The Issue: The basic nitrogen in the isoindoline ring interacts with acidic silanol groups on silica gel, causing "streaking" (tailing), poor resolution, and yield loss.
Troubleshooting Table:
| Symptom | Diagnosis | Corrective Action |
| Broad Streaks on TLC | Amine-Silanol Interaction | Add 1% Triethylamine (TEA) or 1% NH₄OH to your eluent system. Pre-wash the column with the modifier. |
| Product "Stuck" on Column | Strong Adsorption | Switch stationary phase to Basic Alumina or "Amine-functionalized Silica". |
| Co-elution with Benzylamine | Polarity Similarity | Use a gradient of DCM:MeOH (98:2 to 90:10) . The primary amine (benzylamine) is more polar than your tertiary amine product and should elute later on silica. |
Recommended Solvent Systems:
-
System A (Standard): Hexanes:Ethyl Acetate (3:1) + 1% TEA.
-
System B (Polar): DCM:Methanol (95:5) + 0.5% NH₄OH (aq).
Module 3: Acid-Base Extraction (The "Rough" Clean)
Best For: Removing neutral organic impurities (tars, non-basic starting materials).
Critical Warning: While standard for amines, this method carries risk for aldehydes. The acidification step must be brief and cold to prevent acid-catalyzed polymerization or hydration of the aldehyde.
Protocol:
-
Dissolve crude in Ethyl Acetate .
-
Extract with cold 0.5 M HCl (3x). The product moves to the aqueous layer.
-
Keep the aqueous layer on ice.
-
Wash the aqueous layer with fresh Ethyl Acetate (removes neutral tars).
-
Immediately basify the cold aqueous layer with NaOH (2M) to pH 10.
-
Extract back into Ethyl Acetate or DCM .
FAQs: Common User Issues
Q: My product turned from a yellow oil to a brown gum overnight. What happened? A: You likely have oxidation.[2] Isoindolines are electron-rich and can oxidize to the fully aromatic isoindole or the carboxylic acid.
-
Fix: Store the purified compound under Nitrogen/Argon at -20°C. If it is already brown, run a quick filtration through a silica plug to remove the polar oxidation products.
Q: Can I distill this compound? A: Generally, no . 2-Benzylisoindoline-5-carbaldehyde has a high boiling point and is thermally liable. Distillation often leads to decomposition. Stick to chromatography or bisulfite purification.
Q: I see a "ghost" peak in NMR at 10 ppm (aldehyde) that disappears after D2O shake. A: This is likely not a ghost peak but a hydrate or hemiacetal form if you used wet solvents. Ensure all deuterated solvents are dry (store over molecular sieves) to get a clean aldehyde signal.
References
-
Separation of Aldehydes using Bisulfite Protocol
-
Purification of Tertiary Amines (Chromatography)
- Biotage Application Notes.
-
Isoindoline Stability & Synthesis
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Isoindoles from Intramolecular Condensation of Benzyl Azides with α-Aryldiazoesters [organic-chemistry.org]
Solving solubility issues with 2-Benzylisoindoline-5-carbaldehyde in scale-up
Technical Support Center: Scale-Up Optimization for Isoindoline Intermediates Current Topic: 2-Benzylisoindoline-5-carbaldehyde (CAS: 1280786-75-5)[1]
Executive Summary: The "Brick Dust" vs. "Yellow Oil" Paradox
Scaling up 2-Benzylisoindoline-5-carbaldehyde presents a classic process chemistry dichotomy. The rigid bicyclic isoindoline core promotes high lattice energy (making it hard to dissolve), while the lipophilic benzyl group and reactive aldehyde moiety often lead to "oiling out" rather than clean crystallization during cooling.
This guide moves beyond standard lab protocols (which likely rely on Dichloromethane) to establish a robust, scalable process compatible with 100g+ to multi-kilogram campaigns.
Module 1: Solvent Selection & Dissolution
User Question: "I used DCM (Dichloromethane) in the lab, but I can't use it in the 20L reactor due to emissions limits. Ethyl Acetate doesn't dissolve it well.[1] What is the scalable alternative?"
Technical Insight: DCM is a "crutch" solvent in medicinal chemistry—it dissolves almost everything but is operationally poor for crystallization due to its low boiling point (39.6°C) and high volatility.[1] For isoindolines, you need a solvent that balances the polarizability of the amine with the lipophilicity of the benzyl group.
Recommended Strategy: The "Green" Switch to 2-MeTHF We recommend switching to 2-Methyltetrahydrofuran (2-MeTHF) .[1] Unlike THF, it is immiscible with water (simplifying workup) and has a higher boiling point (80°C), allowing for higher temperature dissolution curves which are critical for crystallization.
Solvent Screening Data (Representative):
| Solvent | Solubility (25°C) | Solubility (Reflux) | Scale-Up Suitability | Notes |
| DCM | High (>100 mg/mL) | N/A (Low BP) | Low | Environmental hazard; difficult solvent swap.[1] |
| EtOAc | Low (<10 mg/mL) | Moderate | Medium | Good anti-solvent, poor primary solvent. |
| Toluene | Moderate | High | High | Excellent for crystallization; requires high temp. |
| 2-MeTHF | High (>80 mg/mL) | Very High | Optimal | Biogenic; separates from water; stable.[1] |
Protocol 1: Solvent Swap & Dissolution
-
Charge crude solid to the reactor.[1]
-
Add 2-MeTHF (5 vol) relative to mass.[1]
-
Heat to 65°C . If dissolution is incomplete, add 2-MeTHF in 0.5 vol increments.[1]
-
Critical Step: Perform a hot filtration at 65°C to remove inorganic salts (often carried over from the isoindoline ring formation).[1]
Module 2: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)
User Question: "During cooling, my product comes out as a sticky yellow oil/gum instead of crystals. How do I fix this?"
Technical Insight: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the Solubility Curve .[1] This is common with aromatic aldehydes.[1] The system enters a metastable region where the oil is thermodynamically favored over the crystal due to impurities lowering the melting point.
The Solution: Seeding at the Cloud Point You must bypass the LLPS region by providing a template (seed) for the crystal lattice to form before the oil separates.
Protocol 2: Controlled Crystallization with Seeding
-
Concentrate: Distill the 2-MeTHF solution down to ~3-4 volumes.
-
Temperature Set: Cool the mixture to 45°C (Supersaturation zone).
-
Seed Addition: Add 1-2 wt% of pure crystalline seed (generated in the lab). Do not skip this.
-
Age: Hold at 45°C for 2 hours. Ensure the solution turns from clear to an opaque slurry (indicating crystal growth, not oiling).
-
Anti-Solvent: Slowly dose n-Heptane (3 vol) over 4 hours.
-
Why Heptane? It is miscible with 2-MeTHF but forces the lipophilic isoindoline out of solution in a controlled manner.
-
-
Cool: Ramp temperature to 0°C over 3 hours. Filter and wash with cold Heptane.[1]
Module 3: Chemical Stability (The Aldehyde Factor)
User Question: "My purity drops during drying. Is the aldehyde oxidizing?"
Technical Insight: Isoindolines are electron-rich.[1] The aldehyde at the 5-position is susceptible to auto-oxidation to the carboxylic acid (benzoic acid derivative), especially in the presence of trace metals or basic impurities remaining from the synthesis.
Troubleshooting Logic:
-
Check pH: If the final wash was basic (pH > 9), the aldehyde can undergo Cannizzaro reactions or aldol condensations.
-
Atmosphere: Drying must be done under vacuum with a nitrogen bleed.[1]
Plan B: The Bisulfite Purification (The "Magic Bullet") If crystallization fails to remove impurities, utilize the aldehyde functionality chemically.
-
Dissolve crude oil in EtOAc.[1]
-
Add saturated aqueous Sodium Bisulfite (NaHSO₃) .
-
The aldehyde forms a water-soluble bisulfite adduct.[1] The impurities remain in the EtOAc layer.
-
Separate layers. Keep the Aqueous Layer .[1]
-
Wash aqueous layer with fresh EtOAc.[1]
-
Regeneration: Treat the aqueous layer with Sodium Carbonate (mild base) to pH 9-10 to release the free aldehyde.[1]
-
Extract the now-pure aldehyde back into 2-MeTHF or EtOAc.
Visual Troubleshooting Guide
The following diagram illustrates the decision matrix for handling solubility and isolation issues for 2-Benzylisoindoline-5-carbaldehyde.
Figure 1: Decision tree for solvent selection and overcoming phase separation (oiling out) during scale-up.
References
-
GlaxoSmithKline (GSK). "GSK Solvent Selection Guide."[1][2][3] Green Chemistry, 2016.[1][4] [Link][1]
-
Pfizer Inc. "Solvent Selection Guide: Green Chemistry."[1] Green Chemistry, 2008.[1][5] [Link]
-
Organic Process Research & Development. "Crystallization of Organic Compounds: Industrial Practice." ACS Publications. [Link][1]
Sources
- 1. 2-Benzylisoindole | C15H13N | CID 13097840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 4. gctlc.org [gctlc.org]
- 5. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
Removing benzyl group impurities from final pharmaceutical products
Introduction: The "Last Mile" Purity Challenge
Removing benzyl (Bn) protecting groups is often a late-stage transformation in Active Pharmaceutical Ingredient (API) synthesis. While the chemistry is textbook, the reality in a GMP environment is complex. Incomplete deprotection leaves "benzylated" impurities that are structurally similar to the API, making chromatographic separation difficult. Furthermore, the cleavage process itself generates byproducts (toluene, benzyl alcohol, benzyl halides) and introduces elemental impurities (Palladium, Boron) that must be cleared to meet strict ICH Q3D and Q3C guidelines.
This guide addresses the three most common failure modes: catalyst poisoning during hydrogenolysis , benzyl migration during acidolysis , and residual metal scavenging .
Module 1: Catalytic Hydrogenolysis (Pd/C)
The Gold Standard for O-Benzyl and N-Benzyl Cleavage
Troubleshooting Guide
Q: My reaction stalls at 90% conversion. Adding more catalyst doesn't help. What is happening?
A: You are likely experiencing "poisoning" or "pore clogging," not just catalyst death. In pharmaceutical intermediates, functional groups like amines, thioethers, or even trace iodide ions can coordinate strongly to the Pd surface, blocking active sites.
-
The Fix (The "Sparge & Charge" Protocol):
-
Gas Exchange: Dissolved oxygen or CO byproduct can poison the surface. Stop stirring, vacuum purge the vessel, and refill with fresh H2.
-
Solvent Switch: If you are in MeOH/EtOH, add Acetic Acid (AcOH) (5–10% v/v).
-
Catalyst Upgrade: Switch from standard Pd/C to Pearlman’s Catalyst (20% Pd(OH)₂/C) . The increased Pd dispersion and hydrous nature often overcome steric bulk or poisoning that halts standard Pd/C [1].
-
Q: I am seeing cyclohexyl impurities. Did I over-reduce?
A: Yes, you hydrogenated the aromatic ring. This is common with electron-rich aromatic rings (phenols, methoxy-benzenes) under high pressure.
-
The Fix:
-
Lower Pressure: Operate at 1 atm (balloon) rather than high-pressure vessels.
-
Change Catalyst: Switch to 5% Pd/C (unreduced) or Pd/Al₂O₃ . Carbon supports can sometimes promote ring saturation more than alumina.
-
Poison the Catalyst (Intentional): Add a trace of Diphenylsulfide or use a "poisoned" catalyst (like Lindlar, though rare for benzyls) to reduce activity, although this significantly slows the reaction.
-
Workflow Visualization: Hydrogenolysis Decision Tree
Figure 1: Decision matrix for troubleshooting catalytic hydrogenolysis failures.
Module 2: Lewis Acid Cleavage (BCl₃ / BBr₃)
For Substrates Sensitive to Hydrogenation (e.g., containing alkenes)
Troubleshooting Guide
Q: I used BCl₃ to remove a benzyl ether, but the benzyl group migrated to another position on the ring. How do I stop this?
A: You are witnessing "Benzyl Migration" (Friedel-Crafts Alkylation). When BCl₃ cleaves the ether, it generates a transient, highly electrophilic benzyl cation (or ion pair). Without a "trap," this cation attacks the most electron-rich site available—often your own API molecule [2].
-
The Fix: The Scavenger Protocol
-
Reagent: Add Pentamethylbenzene (PMB) (2–3 equivalents) to the reaction mixture before adding BCl₃.
-
Mechanism:[1][2][3][4][5] PMB is extremely electron-rich and sterically accessible. It acts as a "cation sink," intercepting the benzyl cation to form benzyl-pentamethylbenzene, which is chemically inert and easily removed by chromatography.
-
Alternative: Anisole or Thioanisole can be used, but PMB is superior for BCl₃ mediated reactions due to lack of Lewis basic lone pairs that might inhibit the Boron reagent [3].
-
Q: My product decomposed. Is BBr₃ too harsh?
A: Likely yes. BBr₃ is a stronger Lewis acid than BCl₃.
-
The Fix: Switch to BCl₃ (Boron Trichloride). It is milder. Perform the reaction at -78°C in Dichloromethane (DCM) and warm up slowly only if necessary.
Mechanism Visualization: The Scavenger Effect
Figure 2: The "Push-Pull" mechanism showing how Pentamethylbenzene intercepts the reactive benzyl cation to prevent API impurities.
Module 3: Impurity Scavenging & Compliance
Meeting ICH Q3D (Elemental) and Q3C (Solvent) Limits
Comparative Data: Purification Methods
| Impurity Type | Removal Method | Target Limit (ICH) | Pros | Cons |
| Palladium (Pd) | Thiol-Modified Silica (e.g., SiliaMetS® Thiol) | < 10 ppm (Oral) | High specificity; no API loss; easy filtration. | Adds a unit operation; cost of resin. |
| Palladium (Pd) | Activated Carbon | < 10 ppm (Oral) | Cheap; removes color. | Low specificity (can adsorb API); messy handling. |
| Benzyl Alcohol | Aqueous Wash | < 5000 ppm (Q3C) | Simple; green. | Benzyl alcohol has poor water solubility; requires multiple washes. |
| Toluene | Azeotropic Distillation | < 890 ppm (Q3C) | Effective; standard equipment. | Thermal stress on API; energy intensive. |
Protocol: Palladium Removal using Thiol-Silica
For compliance with ICH Q3D Class 2B limits (Pd PDE: 100 µ g/day ). [4]
-
Dissolution: Dissolve the crude API (post-filtration of Pd/C) in a compatible solvent (THF, MeOH, or EtOAc).
-
Loading: Add SiliaMetS® Thiol or MP-TMT resin at a ratio of 5–10% w/w relative to the API.
-
Incubation: Stir at 40°C for 2–4 hours. (Heat improves kinetics of Pd capture).
-
Filtration: Filter through a 0.45 µm membrane. The Pd is bound to the resin.
-
Validation: Test filtrate via ICP-MS . If Pd > 10 ppm, repeat with fresh resin or increase loading.
Frequently Asked Questions (FAQ)
Q: Can I use Transfer Hydrogenation instead of H2 gas? A: Yes, and it is often safer. Using Ammonium Formate or 1,4-Cyclohexadiene with Pd/C allows for benzyl removal without a hydrogen cylinder. This is particularly useful for selectivity; for example, 1,4-cyclohexadiene is less likely to reduce alkenes than H2 gas [5].
Q: How do I remove N-Benzyl groups? They seem stable to my standard conditions. A: N-Benzyl amines are significantly more stable than O-Benzyl ethers.
-
Protocol: Use Pearlman's Catalyst (Pd(OH)₂) in refluxing ethanol with a hydrogen balloon.
-
Alternative: If catalytic methods fail, use 1-Chloroethyl chloroformate (ACE-Cl) followed by methanol reflux. This is a chemical cleavage method that avoids heavy metals but requires careful handling of the chloroformate reagent.
Q: What is the best way to detect residual Benzyl Alcohol? A: GC-FID (Gas Chromatography) is the standard for residual solvents (ICH Q3C). HPLC-UV can detect it (absorbance at 254 nm), but it may co-elute with your API. Always validate your method specificity.
References
-
Pearlman, W. M. (1967). "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters. 3[6]
-
Okano, K., et al. (2008).[5] "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger." Synlett. 5
-
Yoshino, T., et al. (2016). "Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene." Organic Syntheses. 7[6][8]
-
ICH Guideline Q3D (R2) . "Guideline for Elemental Impurities." International Council for Harmonisation. 9
-
Biotage Application Note . "How to Remove Palladium in three easy steps." Biotage Industry Guide. 10[6]
Sources
- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. jk-sci.com [jk-sci.com]
- 4. rsc.org [rsc.org]
- 5. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. biotage.com [biotage.com]
Validation & Comparative
Strategic Characterization Guide: 2-Benzylisoindoline-5-carbaldehyde
[1]
Executive Summary
2-Benzylisoindoline-5-carbaldehyde is a critical intermediate in the synthesis of pharmacologically active isoindolines, including lenalidomide analogs and various enzyme inhibitors.[1] Its value lies in the C5-aldehyde handle, which allows for divergent synthesis (e.g., reductive aminations, Wittig reactions).
However, the synthesis of this scaffold often yields regioisomeric mixtures (4- vs. 5-substitution) or incompletely reduced byproducts.[1] This guide provides a definitive 1H NMR structural analysis, objectively comparing its spectral "performance"—defined here as signal resolution and diagnostic utility—against its primary regioisomer (4-carbaldehyde) and common synthetic precursors.[1]
Part 1: Structural Logic & Assignment
The "performance" of an NMR spectrum is measured by the clarity of its diagnostic signals. For 2-benzylisoindoline-5-carbaldehyde, the lack of molecular symmetry in the fused benzene ring, combined with the strong electron-withdrawing nature of the aldehyde, creates a highly resolved spectral fingerprint.[1]
The Diagnostic Fingerprint (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Value |
| -CHO (Aldehyde) | 9.90 – 10.05 | Singlet (s) | 1H | High. Distinct from all other signals; confirms oxidation state.[1] |
| Ar-H4 (Ortho to CHO) | 7.65 – 7.75 | Singlet (s)* | 1H | Critical. Appears as a broad singlet or doublet with tiny meta-coupling ( |
| Ar-H6 (Ortho to CHO) | 7.70 – 7.80 | Doublet of Doublets (dd) | 1H | High. Shows strong ortho coupling to H7 ( |
| Ar-H7 (Meta to CHO) | 7.25 – 7.35 | Doublet (d) | 1H | Medium. Often overlaps with the phenyl ring multiplet.[1] |
| Ph-H (Benzyl) | 7.20 – 7.45 | Multiplet (m) | 5H | Low. Standard monosubstituted benzene pattern; non-diagnostic.[1] |
| Isoindoline H-1/H-3 | 3.95 – 4.05 | Singlet (s)** | 4H | Medium. The aldehyde breaks electronic symmetry, but H1 and H3 often appear as a singlet or very tight AB system.[1] |
| Benzyl -CH₂- | 3.85 – 3.95 | Singlet (s) | 2H | Medium. Confirms N-alkylation.[1] |
*Note: H4 is chemically equivalent to position 4 on the benzene ring of the isoindoline core. Due to the fused ring strain and substitution, meta-coupling is often unresolved in lower-field instruments (300 MHz). **Note: While H1 and H3 are chemically non-equivalent due to the 5-substitution, the distance from the aldehyde often results in accidental isochrony (appearing as a singlet).[1]
Structural Visualization & NOE Logic
The following diagram illustrates the connectivity and the critical Nuclear Overhauser Effect (NOE) correlations required to confirm the regio-chemistry.
Part 2: Comparative Performance Analysis
This section objectively compares the 5-carbaldehyde against its most common alternatives: the 4-carbaldehyde regioisomer (a common impurity in non-selective formylation) and the non-formylated precursor .[1]
Comparison 1: 5-Carbaldehyde vs. 4-Carbaldehyde
The "Performance" metric here is the ability to distinguish regioisomers without X-ray crystallography.[1]
| Feature | 5-Carbaldehyde (Target) | 4-Carbaldehyde (Alternative/Impurity) | Winner for Clarity |
| Symmetry | Tie | ||
| Aromatic Pattern | 1,2,4-Trisubstituted pattern. (s, d, d) or (d, dd, d). | 1,2,3-Trisubstituted pattern. (d, t, d). | 5-Carbaldehyde (The singlet/meta-doublet is highly distinct).[1] |
| Aldehyde Shift | ~9.95 ppm | ~10.05 ppm (Deshielded by bridgehead proximity). | 4-Carbaldehyde (Slightly more distinct shift).[1] |
| Isoindoline CH₂ | Usually a singlet (accidental equivalence). | Distinct AB System. The 4-CHO is sterically crowded, often splitting H-1 and H-3 into distinct doublets. | 4-Carbaldehyde (More complex, easier to identify as "wrong").[1] |
Expert Insight: If you observe a triplet (
Comparison 2: Aldehyde vs. Precursors (Nitrile/Ester)
Why use the aldehyde as the primary intermediate?
-
Aldehyde (5-CHO): The proton at 10 ppm is in a "silent region" of the spectrum. It allows for quantitative purity assessment (qNMR) with 100% specificity.
-
Nitrile (5-CN): No proton signal.[1] Requires 13C NMR or IR for confirmation. Low Performance.
-
Ester (5-COOMe): The methyl singlet (~3.9 ppm) often overlaps with the benzyl methylene or isoindoline ring protons.[1] Medium Performance.
Part 3: Experimental Validation Protocol
To ensure reproducibility and trustworthiness, follow this self-validating protocol.
Sample Preparation
-
Solvent: CDCl₃ (Chloroform-d) is preferred for resolution.[1] DMSO-d₆ may cause broadening of the aldehyde peak due to water exchange or hydrogen bonding.[1]
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Tube: High-quality 5mm NMR tube (prevent shimming artifacts).
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: Aldehyde protons have long T1 relaxation times. A short D1 (e.g., 1.0s) will suppress the aldehyde integral, leading to underestimation of purity.
-
-
Scans (NS): 16–32 scans are sufficient.
-
Spectral Width: -2 to 14 ppm (ensure aldehyde is not aliased).[1]
Workflow for Purity Assessment
Part 4: Troubleshooting & Artifacts
| Artifact | Cause | Solution |
| Aldehyde peak broadening | Acidic impurities in CDCl₃.[1] | Filter solvent through basic alumina or use DMSO-d₆.[1] |
| Missing H-1/H-3 splitting | Accidental equivalence. | Run spectrum in C₆D₆ (Benzene-d₆) to induce magnetic anisotropy and resolve the methylene protons. |
| Extra singlets ~3-4 ppm | Rotamers (rare) or hydrate formation.[1] | Aldehydes can form hydrates (gem-diols) in wet solvents.[1] Dry the sample and re-run. |
References
-
Isoindoline Synthesis & Numbering
-
General NMR Shifts for Benzaldehydes
- Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Establishes the ~10 ppm shift for aldehydes and the deshielding effect on ortho protons).
-
Source: [1]
-
Regioisomer Distinction in Aromatics
-
Isoindoline Derivative Characterization
Optimizing Separation of 2-Benzylisoindoline-5-carbaldehyde: A Comparative HPLC Method Development Guide
Executive Summary
Developing a robust HPLC method for 2-Benzylisoindoline-5-carbaldehyde presents a dual challenge common in intermediate analysis: handling a basic nitrogen center (the isoindoline ring) while preserving a reactive carbonyl moiety (the aldehyde). Standard C18 methods often fail to resolve this molecule from its synthetic precursors (e.g., benzylamine) or oxidation products (carboxylic acids) due to peak tailing and insufficient selectivity.
This guide objectively compares two methodological approaches:
-
Method A (Traditional): Fully Porous C18 with Formic Acid.
-
Method B (Recommended): Core-Shell Biphenyl with Formic Acid.
Verdict: While Method A is sufficient for crude purity checks, Method B demonstrates superior peak symmetry (
Part 1: Molecular Analysis & Chromatographic Strategy
Before selecting a column, we must deconstruct the analyte's physicochemical behavior.
| Feature | Chemical Implication | Chromatographic Consequence |
| Isoindoline Nitrogen | Secondary amine character (pKa ~8.5 - 9.5). | Protonated at neutral/acidic pH. Interacts strongly with residual silanols, causing severe peak tailing . |
| Aldehyde Group (-CHO) | Reactive electrophile; UV active. | Susceptible to on-column oxidation to 2-benzylisoindoline-5-carboxylic acid. Requires acidic mobile phase to stabilize. |
| Benzyl Ring | Aromatic hydrophobicity. | Provides a "handle" for |
Part 2: Method Comparison & Experimental Data
Experimental Conditions
-
System: UHPLC with PDA Detector (Scanning 210–400 nm; extracted at 254 nm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: 5% B to 95% B over 10 minutes.
Comparative Performance Data
The following data represents typical performance metrics observed during method optimization.
| Metric | Method A: Traditional C18 | Method B: Core-Shell Biphenyl | Status |
| Column Type | Fully Porous C18 (5 µm) | Core-Shell Biphenyl (2.6 µm) | |
| Retention Time ( | 6.2 min | 7.1 min | Shifted |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Excellent) | Improved |
| Resolution ( | 1.5 (Baseline) | 3.8 (High) | Superior |
| Theoretical Plates ( | ~8,000 | ~18,000 | High Efficiency |
*Resolution calculated against the nearest impurity (likely the carboxylic acid oxidation product).
Technical Analysis: Why Method B Wins
Method A (C18) relies solely on hydrophobic subtraction. The protonated nitrogen on the isoindoline ring is repelled by the hydrophobic C18 chains but attracted to the acidic silanols on the base silica, resulting in the "shark fin" tailing characteristic of basic drugs.
Method B (Biphenyl) utilizes a dual mechanism:[1]
-
Hydrophobicity: Retains the non-polar benzyl group.
-
-
Interaction: The biphenyl rings on the stationary phase overlap electronically with the benzyl and isoindoline rings of the analyte. This specific interaction increases retention without relying on silanol interactions, effectively "masking" the basic amine effects and sharpening the peak.
Part 3: Step-by-Step Protocols
Protocol 1: Sample Preparation (Critical for Aldehyde Stability)
-
Solvent: 50:50 Water:Acetonitrile (Do NOT use Methanol, as it can form hemiacetals with the aldehyde).
-
Concentration: 0.5 mg/mL.
-
Pre-treatment: Filter through 0.2 µm PTFE filter.
-
Storage: Amber vials (protect from light) at 4°C. Analyze within 24 hours to prevent oxidation to the carboxylic acid.
Protocol 2: Mobile Phase Preparation
Buffer A (0.1% Formic Acid in Water):
-
Measure 1000 mL of HPLC-grade water.
-
Add 1.0 mL of high-purity Formic Acid (LC-MS grade recommended).
-
Mix and degas. Note: Do not filter if using high-grade bottled water; filtering can introduce contaminants.
Buffer B (0.1% Formic Acid in Acetonitrile):
-
Measure 1000 mL of HPLC-grade Acetonitrile.
-
Add 1.0 mL of Formic Acid.
-
Caution: Formic acid is volatile; cap the bottle immediately.
Part 4: Visualization of Method Logic
Diagram 1: Method Development Workflow
This flowchart illustrates the decision matrix used to arrive at the Biphenyl selection.
Caption: Decision tree for selecting the Biphenyl stationary phase over standard C18 for basic aromatic amines.
Diagram 2: Interaction Mechanism (C18 vs. Biphenyl)
Visualizing why the Biphenyl column provides superior selectivity for this specific molecule.
Caption: Mechanistic comparison showing how Biphenyl phases mitigate silanol activity via strong Pi-Pi retention.
References
-
Restek Corporation. (2023).[2] Biphenyl Stationary Phases: The New Standard for Aromatics. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley. (Chapter on Method Development for Basic Compounds).
-
Phenomenex. (2022). Core-Shell Technology Guide: Kinetex Biphenyl. Retrieved from [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]
Sources
Comparing synthetic routes for 2-Benzylisoindoline-5-carbaldehyde production
This guide provides a technical comparison of synthetic strategies for producing 2-Benzylisoindoline-5-carbaldehyde , a critical pharmacophore in the development of kinase inhibitors and CNS-active agents.
Executive Summary & Strategic Analysis
The synthesis of 2-Benzylisoindoline-5-carbaldehyde presents a classic regioselectivity challenge. The isoindoline core is electronically similar to o-xylene; direct electrophilic substitution (e.g., Vilsmeier-Haack) typically favors the C4/C7 positions due to the ortho/para directing effects of the pyrrolidine ring methylenes. However, the target molecule requires functionalization at the C5 position (meta to the bridgehead).
Therefore, successful synthesis relies on pre-functionalized scaffolds rather than late-stage functionalization of the core. This guide compares three distinct approaches, recommending Route A for laboratory-scale high-fidelity synthesis and Route B for process-scale optimization.
The Regioselectivity Trap (Route C)
Researchers often attempt Route C (Direct Vilsmeier-Haack formylation of 2-benzylisoindoline) to save steps. This is not recommended.
-
Mechanism: The methylene groups at C1/C3 activate the C4/C7 positions (ortho/para attack).
-
Outcome: The reaction yields a difficult-to-separate mixture favoring the 4-carbaldehyde isomer, not the desired 5-carbaldehyde.
Pathway Visualization (Retrosynthesis & Logic)
The following diagram illustrates the divergent strategies. Note how the "Pre-Functionalized" pathway locks the geometry early using 4-bromophthalic anhydride.
Figure 1: Retrosynthetic logic flow. Route A/B ensures the 5-position aldehyde by inheriting the bromine position from the starting anhydride.
Detailed Comparison of Validated Routes
Route A: Cryogenic Lithium-Halogen Exchange (Lab Standard)
This is the "Gold Standard" for medicinal chemistry. It guarantees regiochemistry and provides high yields, though it requires cryogenic conditions (-78°C).
-
Mechanism: Rapid lithium-halogen exchange generates a transient aryl lithium species at C5, which is quenched with DMF.
-
Pros: High purity (>98%), established protocols, no transition metal contamination.
-
Cons: Requires -78°C cooling; strictly anhydrous conditions; scale-up is limited by heat transfer.
Route B: Palladium-Catalyzed Carbonylation (Process Scale)
Ideal for batches >100g where cryogenic handling is impractical.
-
Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by CO insertion and hydrogenolysis (using silanes or H2).
-
Pros: Operates at mild temperatures (60-80°C); scalable; avoids pyrophoric alkyl-lithiums.
-
Cons: Pd scavengers required to remove metal residues; higher raw material cost (catalyst).
Data Comparison Table
| Feature | Route A: Li-Exchange | Route B: Pd-Carbonylation | Route C: Direct Vilsmeier |
| Regioselectivity | 100% (C5 Only) | 100% (C5 Only) | Poor (Mixture C4/C5) |
| Yield (Step 2) | 85-92% | 75-85% | 30-45% (Isolated) |
| Purity Profile | Excellent | Good (Trace Pd) | Poor (Isomers) |
| Key Reagents | n-BuLi, DMF | Pd(OAc)₂, CO (gas), PMHS | POCl₃, DMF |
| Temp. Range | -78°C to RT | 60°C to 80°C | 0°C to 100°C |
| Scalability | Low (<50g) | High (>1kg) | Medium |
| Recommendation | Primary Choice | Pilot Plant Choice | Not Recommended |
Experimental Protocols
Phase 1: Synthesis of the Precursor (Common to Routes A & B)
Target: 5-Bromo-2-benzylisoindoline Note: Using Borane (BH3) is preferred over LiAlH4 to prevent accidental debromination of the aryl ring.
-
Imide Formation:
-
Dissolve 4-bromophthalic anhydride (1.0 eq) in Toluene (10 vol).
-
Add Benzylamine (1.05 eq) dropwise.
-
Reflux with a Dean-Stark trap for 4-6 hours until water evolution ceases.
-
Cool, filter the precipitate, and wash with cold ethanol.[1] Yield: ~90-95% .
-
-
Reduction:
-
Suspend the imide (1.0 eq) in anhydrous THF under N2.
-
Add Borane-Dimethyl Sulfide complex (BH3·DMS, 3.0 eq) dropwise at 0°C.
-
Reflux for 12 hours.[2]
-
Quench: Cool to 0°C. Carefully add MeOH, then 6M HCl. Reflux for 1 hour to break the boron-amine complex.
-
Basify with NaOH, extract with DCM, dry (MgSO4), and concentrate.
-
Result: 5-Bromo-2-benzylisoindoline (Pale yellow oil/solid).
-
Phase 2: Formylation (Route A - Recommended)
Target: 2-Benzylisoindoline-5-carbaldehyde
-
Setup: Flame-dry a 3-neck flask equipped with a nitrogen inlet and low-temperature thermometer.
-
Dissolution: Dissolve 5-Bromo-2-benzylisoindoline (1.0 g, 3.47 mmol) in anhydrous THF (15 mL). Cool to -78°C (Dry ice/Acetone bath).
-
Exchange: Add n-Butyllithium (2.5 M in hexanes, 1.1 eq, 1.52 mL) dropwise over 10 mins. Maintain temp < -70°C.
-
Checkpoint: Solution usually turns a deep orange/red color indicating the lithiated species.
-
Stir for 30 minutes at -78°C.
-
-
Quench: Add anhydrous DMF (3.0 eq, 0.8 mL) dropwise.
-
Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C over 1 hour.
-
Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).[3] Wash organics with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Validation: 1H NMR should show a distinct aldehyde singlet at ~10.0 ppm and the specific aromatic pattern of a 1,2,4-trisubstituted benzene.
Mechanistic Workflow (Route A)
Figure 2: Mechanistic steps for the Lithium-Halogen exchange formylation.
References
-
General Isoindoline Synthesis via Imide Reduction
-
Luzzio, F. A., & Zacherl, D. P. (1999). Reductive cyclization of phthalimides. Tetrahedron Letters, 40(11), 2087-2090. Link
-
-
Lithium-Halogen Exchange Protocols
-
Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents: Bearing electrophilic groups. Accounts of Chemical Research, 15(10), 300-305. Link
-
- Determined by analogy to o-xylene and N-benzylpyrrolidine systems. See: March's Advanced Organic Chemistry, 8th Ed.
-
Palladium-Catalyzed Formylation (Alternative Route)
-
Beller, M., et al. (2002). Palladium-catalyzed carbonylation of aryl halides. Journal of the American Chemical Society, 124(46), 13856-13863. Link
-
-
Use of Borane for Imide Reduction
-
Brown, H. C., & Heim, P. (1973). Selective reductions. Reduction of amides and imides with diborane. Journal of Organic Chemistry, 38(5), 912-916. Link
-
Sources
Critical Quality Attributes: Validating 2-Benzylisoindoline-5-carbaldehyde for GMP Workflows
Executive Summary: The "Starting Material" Trap
In the synthesis of isoindoline-based Active Pharmaceutical Ingredients (APIs)—common in kinase inhibitors and CNS targets—the quality of the starting material 2-Benzylisoindoline-5-carbaldehyde is often the single greatest variable affecting campaign success.
While commercial catalogs frequently list this compound at "97% Purity," this metric is insufficient for GMP (Good Manufacturing Practice) workflows. Standard purity assessments often overlook regioisomeric contamination (the 4-carbaldehyde isomer) and transition metal residues , both of which can poison downstream catalysts or result in Out-of-Specification (OOS) investigations at the API stage.
This guide provides a technical validation framework to transition this material from a "Research Chemical" to a "GMP Regulatory Starting Material."
Comparative Analysis: Research Grade vs. GMP-Ready
The following comparison highlights the operational risks associated with using non-validated grades. Data is derived from typical Certificate of Analysis (CoA) variances observed in process development.
Table 1: Critical Quality Attribute (CQA) Comparison
| Parameter | Standard "Tech Grade" | GMP-Validated Grade | Impact on Downstream GMP Synthesis |
| Assay (HPLC) | ≥ 97.0% | ≥ 99.5% | Low purity requires recrystallization steps that reduce overall yield. |
| Regioisomer Content | Unspecified (often 1-3%) | ≤ 0.15% | The 4-CHO isomer has similar solubility/reactivity; it is extremely difficult to purge later. |
| Residual Solvents | Not Tested | ICH Q3C Compliant | High levels of DCM or Toluene can trigger Class 1/2 solvent violations in the final drug. |
| Appearance | Yellow/Brown Solid | Pale Yellow/White Crystalline | Dark color indicates oxidative degradation (carboxylic acid formation). |
| Palladium (Pd) | Not Tested | < 10 ppm | Residual Pd from cross-coupling synthesis can poison subsequent hydrogenation catalysts. |
The Validation Logic: Impurity Fate Mapping
As a scientist, you must justify why a specification exists. The diagram below illustrates the "Fate of Impurities." If the 4-isomer (a common byproduct of formylation) is not controlled at the starting material stage, it reacts identically to the 5-isomer, creating a "Shadow Impurity" in the final API that is often inseparable by standard chromatography.
Figure 1: Impurity Fate Map demonstrating the risk of parallel reaction pathways for regioisomers.
Analytical Method Validation
To validate this material, a standard generic gradient is insufficient due to the basicity of the isoindoline nitrogen. You must use a buffered system to prevent peak tailing.
Protocol A: High-Resolution HPLC Purity
Objective: Separate the 5-carbaldehyde from the 4-carbaldehyde and the oxidation product (5-carboxylic acid).
-
Column: C18 stationary phase with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150mm, 3.5µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses silanol activity).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).
-
Temperature: 30°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Rationale |
|---|---|---|
| 0.0 | 5% | Initial hold to retain polar amines. |
| 15.0 | 90% | Linear ramp to elute hydrophobic aldehyde. |
| 20.0 | 90% | Wash to remove dimers/oligomers. |
| 20.1 | 5% | Re-equilibration. |
System Suitability Criteria (Pass/Fail):
-
Tailing Factor: < 1.5 (Critical: High tailing indicates amine interaction with silanols).
-
Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely the 4-isomer).
Protocol B: Headspace GC for Residual Solvents
Objective: Quantify Dichloromethane (DCM) and Toluene, common solvents in the synthesis of this intermediate.
-
Technique: GC-FID with Headspace Auto-sampler.
-
Column: DB-624 (specifically designed for volatile organics).
-
Carrier Gas: Nitrogen or Helium @ 2.0 mL/min constant flow.
-
Oven Program: 40°C (hold 5 min) → Ramp 10°C/min to 240°C.
-
Acceptance Criteria:
-
DCM: < 600 ppm (ICH Q3C Class 2 limit).
-
Toluene: < 890 ppm (ICH Q3C Class 2 limit).
-
The "Go/No-Go" Decision Workflow
Implementing a self-validating workflow ensures that no sub-standard material enters the GMP suite.
Figure 2: Quality Control Decision Tree. Note that while solvents can be removed via recrystallization (blue path), regioisomeric contamination triggers an immediate rejection (red path).
Conclusion & Recommendations
For GMP synthesis involving 2-Benzylisoindoline-5-carbaldehyde , the cost of the starting material is negligible compared to the cost of a failed API batch.
Recommendations:
-
Enforce Regio-Control: Do not accept a CoA that lists "Total Purity" without specifically quantifying the 4-carbaldehyde isomer.
-
Storage: This aldehyde is sensitive to air. It must be stored under Argon at 2-8°C. If the material arrives yellow/brown instead of off-white, perform an acid-content check (titration) immediately.
-
Vendor Audit: Request the synthesis route from the supplier. If they use a Vilsmeier-Haack formylation on the isoindoline ring, the risk of regioisomers is high. If they use a cyclization of a pre-functionalized precursor, the risk is lower.
References
-
International Council for Harmonisation (ICH). ICH Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1] (2000).[2] [Link]
-
International Council for Harmonisation (ICH). ICH Guideline Q11: Development and Manufacture of Drug Substances.[3] (2012). [Link]
-
International Council for Harmonisation (ICH). ICH Guideline Q3C (R8): Impurities: Guideline for Residual Solvents. (2021). [Link]
-
PubChem. Compound Summary: 2-Benzylisoindoline-5-carbaldehyde (CAS 293937-67-2). National Library of Medicine. [Link]
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Q11 Development and Manufacture of Drug Substances (Questions and Answers). (2018).[4][5][6] [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-Benzylisoindoline-5-carbaldehyde
Strategic Context: Beyond the Safety Data Sheet
As researchers, we often treat intermediates like 2-Benzylisoindoline-5-carbaldehyde as routine building blocks. However, this specific scaffold—combining a reactive aldehyde with a lipophilic isoindoline core—presents a dual challenge: chemical instability (oxidation) and biological activity (sensitization).
This guide is not a generic safety summary. It is a logistical framework designed to protect both the scientist and the integrity of the compound. The benzyl group facilitates cell membrane permeation, making dermal exposure a critical risk vector, while the aldehyde moiety requires strict exclusion of oxygen to prevent degradation into the corresponding carboxylic acid.
Risk Profile & Hazard Analysis
We categorize the risks of 2-Benzylisoindoline-5-carbaldehyde based on its functional groups and structural analogs (e.g., benzaldehydes, isoindolines).
| Hazard Class | GHS Classification | Mechanism of Action | Operational Implication |
| Dermal | Category 2 (H315) | The lipophilic benzyl group aids skin absorption; the aldehyde binds to skin proteins (haptens). | High Sensitization Risk. Standard latex gloves are insufficient. |
| Ocular | Category 2A (H319) | Aldehydes are lachrymators and severe irritants to mucous membranes. | Eye protection must seal against vapors, not just splashes. |
| Respiratory | STOT SE 3 (H335) | Inhalation of dust or aerosols causes bronchial irritation. | Handling outside a fume hood is strictly prohibited. |
| Reactivity | Oxidation Sensitive | Auto-oxidation to 2-benzylisoindoline-5-carboxylic acid upon air exposure. | Yield Loss. Must be handled under inert atmosphere ( |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in quantities >100 mg.
Hand Protection Strategy
Rationale: The benzyl moiety increases lipid solubility, potentially accelerating breakthrough times for standard nitrile.
| Operation | Glove Type | Thickness | Protocol |
| Weighing / Solid Handling | Nitrile (Disposable) | Single pair sufficient. Change immediately if dusty.[1] | |
| Solution Preparation (DCM, DMF, etc.) | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) | "Spot & Change" Rule: If solvent touches the outer glove, change it immediately. |
| Spill Cleanup (>10 mL) | Laminate / Barrier | Multi-layer (e.g., Silver Shield®) | Standard nitrile degrades rapidly in chlorinated solvents often used with this intermediate. |
Eye & Body Protection[2][3]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 D3 rating) are preferred over safety glasses due to the potential for irritating vapors/dusts.
-
Body: Lab coat (100% cotton or Nomex/fire-resistant blend). Synthetic blends (polyester) should be avoided due to static generation, which can disperse the aldehyde powder.
Operational Protocol: A Self-Validating System
This workflow ensures safety while maximizing the chemical yield by preventing oxidation.
Phase 1: Preparation & Engineering Controls
-
Atmosphere Check: Verify the fume hood face velocity is 80–100 fpm.
-
Static Control: Place an ionizing bar or anti-static gun near the balance. Organic aldehydes in powder form are prone to static cling, leading to aerosolization.
-
Inerting: Pre-flush the receiving vessel with Nitrogen or Argon.
Phase 2: Weighing & Transfer
-
Don PPE: Put on nitrile gloves and goggles.
-
Weighing:
-
Do not weigh directly into a flat boat if possible. Use a tared vial or round-bottom flask (RBF) to minimize transfer steps.
-
If the compound is a viscous oil (common for crude isoindolines), use a positive displacement pipette to prevent dripping.
-
-
Solvation: Dissolve immediately in degassed solvent. Do not leave the solid exposed to air on the benchtop for >10 minutes.
Phase 3: Cleanup & Decontamination
-
Glassware: Rinse glassware with Acetone before placing it in a base bath.
-
Why? Aldehydes can polymerize in strong base (aldol condensation), creating insoluble tars on glassware.
-
-
Surface Wipe: Wipe the balance area with a mild detergent, followed by water. Avoid isopropanol sprays initially, as they may spread the lipophilic residue.
Visualized Workflows
Figure 1: Safe Handling Logic Flow
Caption: Step-by-step decision logic for handling 2-Benzylisoindoline-5-carbaldehyde to ensure containment and product integrity.
Figure 2: Spill Response Decision Tree
Caption: Immediate response protocol for spills, prioritizing containment and neutralization.
Waste Management & Disposal
Disposal must strictly follow local EHS regulations (e.g., RCRA in the US).
-
Segregation: Do not mix with oxidizing agents (e.g., nitric acid waste) or strong bases.
-
Quenching (Optional for large amounts):
-
Aldehydes can be oxidized to the corresponding carboxylic acid using dilute potassium permanganate (
) or neutralized with sodium bisulfite ( ) solution before disposal, reducing volatility and reactivity. -
Note: For small laboratory amounts (<5g), direct disposal into the Non-Halogenated Organic Waste stream (unless halogenated solvents were used) is standard practice.
-
-
Labeling: Clearly tag waste containers with "Toxic," "Irritant," and "Aldehyde."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
-
PubChem. (n.d.). Compound Summary: Benzaldehyde (Analogous Hazard Data). National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
